CGP52411
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
5,6-dianilinoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALVYBICLMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040393 | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-58-8 | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIANILINOPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CGP52411
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the mechanism of action of CGP52411, a significant molecule in cellular signaling research. The document outlines its primary molecular target, the downstream pathways it modulates, quantitative data on its activity, and the experimental methodologies employed for its characterization.
Core Tenet: this compound as a Selective EGFR Inhibitor
This compound, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1]
Primary Mechanism of Action: Inhibition of EGFR Tyrosine Kinase
The principal mechanism of action of this compound is its direct inhibition of the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1][4]
Molecular Target and Downstream Consequences
This compound's inhibition of EGFR autophosphorylation effectively blocks the recruitment and activation of various downstream signaling proteins. This leads to the suppression of key cellular signaling cascades, including:
-
Ras/MAPK Pathway: This pathway is centrally involved in cell proliferation. By inhibiting EGFR, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK, ultimately leading to a halt in cell cycle progression.
-
PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. This compound's action against EGFR blocks the activation of PI3K and its downstream effector Akt, thereby promoting apoptosis in cancer cells that are dependent on this pathway.
-
c-fos mRNA Induction: The induction of the proto-oncogene c-fos, a downstream event of EGFR activation, is also inhibited by this compound.[1]
In addition to its primary target, this compound has been shown to inhibit the tyrosine phosphorylation of p185c-erbB2 (HER2) and the activity of c-src kinase, albeit at higher concentrations.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes these findings.
| Parameter | Target | Value (IC50) | Cell Line/System |
| Tyrosine Kinase Inhibition | EGFR | 0.3 µM | In vitro |
| Autophosphorylation Inhibition | EGFR | 1 µM | A431 cells |
| Autophosphorylation Inhibition | p185c-erbB2 | 10 µM | A431 cells |
| Kinase Inhibition | c-src | 16 µM | In vitro |
| Kinase Inhibition | Protein Kinase C (PKC) | 80 µM | Porcine brain isolates |
Data sourced from MedChemExpress product information.[4]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., EGFR, c-src).
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (often radiolabeled, e.g., [γ-32P]ATP)
-
This compound at various concentrations
-
Assay buffer
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
-
-
Procedure:
-
The purified kinase is incubated with its peptide substrate in the assay buffer.
-
This compound is added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).
-
The amount of incorporated phosphate is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of this compound.
-
Cellular Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the activation of a receptor tyrosine kinase within a cellular context.
-
Objective: To determine the IC50 of this compound for inhibiting ligand-induced receptor autophosphorylation.
-
Materials:
-
A relevant cell line (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
Ligand for the receptor (e.g., EGF)
-
This compound at various concentrations
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total receptor
-
Western blotting reagents and equipment
-
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Cells are serum-starved to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of this compound.
-
The receptor is stimulated with its specific ligand (e.g., EGF) for a short period.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with an antibody that specifically recognizes the phosphorylated form of the receptor.
-
The membrane is stripped and re-probed with an antibody for the total amount of the receptor as a loading control.
-
The band intensities are quantified, and the IC50 for the inhibition of autophosphorylation is calculated.
-
Other Reported Activities
Beyond its role as an EGFR inhibitor, this compound has been investigated for other biological effects. It has been reported to inhibit and reverse the formation of β-amyloid (Aβ42) fibrils, which are associated with Alzheimer's disease, and to block the toxic influx of Ca2+ into neuronal cells induced by these fibrils.[2][3][4]
Conclusion
The primary and well-characterized mechanism of action of this compound is the selective, ATP-competitive inhibition of the EGFR tyrosine kinase. This action leads to the suppression of key downstream signaling pathways involved in cell proliferation and survival. Its activity has been quantitatively defined through various in vitro and cell-based assays, establishing it as a valuable tool for cancer research and for studying the physiological and pathological roles of EGFR signaling. While other biological activities have been reported, its function as an EGFR inhibitor remains its core and most extensively documented mechanism.
References
CGP52411: An In-Depth Technical Guide on its Role as a GABA-B Receptor Antagonist - A Review of Available Evidence
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the compound CGP52411, which has been marketed by some commercial suppliers as a GABA-B receptor antagonist. A comprehensive review of the scientific literature reveals a significant discrepancy regarding its primary biological target. The available peer-reviewed research overwhelmingly characterizes this compound as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. In contrast, there is a notable absence of primary scientific literature validating its activity as a GABA-B receptor antagonist.
This guide will first present the widely substantiated role of this compound as an EGFR inhibitor. Subsequently, it will address the claims of its GABA-B receptor antagonist activity and the current lack of scientific evidence to support these claims. This document aims to provide clarity and prevent the misapplication of this compound in experimental settings based on conflicting information.
Section 1: this compound as an Epidermal Growth Factor Receptor (EGFR) Inhibitor
This compound, also known as DAPH (4,5-dianilinophthalimide), has been robustly characterized in the scientific literature as a selective, ATP-competitive inhibitor of the EGFR.
Mechanism of Action at EGFR
This compound exerts its inhibitory effect on EGFR by competing with ATP for binding to the tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. Inhibition of EGFR signaling has been shown to play a role in cell proliferation, and as such, EGFR inhibitors are a major class of anti-cancer drugs.
Quantitative Data: EGFR Inhibition
The inhibitory potency of this compound against EGFR has been quantified in multiple studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.3 µM | In vitro EGFR kinase assay | [1][2] |
| IC₅₀ | 1 µM | Inhibition of autophosphorylation in A431 cells | [3] |
| IC₅₀ | 16 µM | Inhibition of c-src autophosphorylation in vitro | [3] |
| IC₅₀ | 10 µM | Inhibition of p185c-erbB2 tyrosine phosphorylation | [3] |
Signaling Pathways Affected by EGFR Inhibition
By blocking EGFR activation, this compound inhibits multiple downstream signaling cascades that are crucial for cell growth and survival.
Diagram 1: Simplified signaling pathway of EGFR and the inhibitory action of this compound.
Section 2: this compound and the GABA-B Receptor - An Examination of the Evidence
While some commercial entities list this compound as a GABA-B receptor antagonist, a thorough search of peer-reviewed scientific databases (such as PubMed, Scopus, and Web of Science) does not yield any primary research articles that characterize or validate this activity.
Lack of Quantitative Data
There is no published data available detailing the binding affinity (Ki), potency (IC50 or EC50), or functional antagonist activity of this compound at the GABA-B receptor. Without this fundamental information, its use as a selective tool to study GABA-B receptors is scientifically unsupported.
Absence of Experimental Protocols
No standardized or published experimental protocols, such as radioligand binding assays, electrophysiological recordings, or in vivo studies, are available that have utilized this compound to specifically investigate GABA-B receptor function.
The "CGP" Nomenclature
The "CGP" designation originates from the pharmaceutical company Ciba-Geigy (now part of Novartis) and has been applied to a wide range of compounds with diverse biological activities. Several other "CGP" compounds are well-established, potent, and selective GABA-B receptor antagonists, such as CGP 35348, CGP 52432, CGP 54626, and CGP 55845. It is plausible that the shared nomenclature has led to the misattribution of GABA-B antagonist activity to this compound in some commercial databases.
Conclusion and Recommendations
Based on the available scientific evidence, this compound is a well-characterized EGFR inhibitor. The claims of its activity as a GABA-B receptor antagonist are not supported by the primary scientific literature.
For researchers, scientists, and drug development professionals, it is strongly recommended to:
-
Exercise caution when sourcing information from commercial supplier websites without cross-verification against peer-reviewed literature.
-
Utilize well-validated and characterized compounds for studying GABA-B receptors, such as CGP 35348, CGP 55845, or saclofen, for which extensive quantitative data and experimental protocols are available.
-
Not use this compound as a GABA-B receptor antagonist in experimental designs, as any results would be based on an unverified mechanism of action.
This guide will be updated if and when peer-reviewed scientific data becomes available to support the characterization of this compound as a GABA-B receptor antagonist. Until such time, its established role is as an inhibitor of the Epidermal Growth Factor Receptor.
References
CGP52411 as a Selective EGFR Inhibitor in Cancer Cells: A Technical Guide
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane glycoprotein whose dysregulated signaling is implicated in the proliferation and progression of various cancers.[1] This makes it a prime target for therapeutic intervention. CGP52411, also known as 4,5-dianilinophthalimide (DAPH), has emerged as a selective, potent, and orally active inhibitor of EGFR.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and its effects on downstream signaling pathways in cancer cells. Detailed experimental protocols for evaluating its activity are also presented for research and drug development professionals.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] The enzymatic activity of the intracellular kinase domain is essential for EGFR signal transduction.[1] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This is achieved by utilizing ATP as a phosphate donor. This compound selectively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the critical autophosphorylation step. This inhibition halts the downstream signaling cascades that drive cell proliferation and survival.[1]
Quantitative Efficacy Data
This compound demonstrates potent and selective inhibition of EGFR. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | EGFR | In vitro kinase assay | IC50 = 0.3 µM | [1][2] |
Impact on Downstream Signaling Pathways
The inhibition of EGFR autophosphorylation by this compound effectively blocks the recruitment and activation of downstream signaling proteins, thereby halting the propagation of growth and survival signals. Studies have shown that this compound selectively inhibits ligand-induced autophosphorylation of both EGFR and the related p185c-erbB2, as well as the induction of c-fos mRNA, a key downstream target indicative of mitogenic signaling.[1]
Key pathways affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Inhibition of EGFR prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[3][4]
-
PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis resistance. By blocking EGFR, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt.[5][6][7]
Experimental Protocols
The following section details standardized protocols for assessing the efficacy of this compound as an EGFR inhibitor.
EGFR Kinase Assay (IC50 Determination)
This biochemical assay measures the direct inhibitory effect of this compound on EGFR kinase activity. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.[8]
Methodology:
-
Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[8] Prepare stocks of recombinant active EGFR enzyme, ATP, and a suitable peptide substrate (e.g., Y12-Sox).[8]
-
Compound Dilution: Prepare a serial dilution of this compound in 50% DMSO.
-
Enzyme Incubation: In a 384-well microtiter plate, pre-incubate the EGFR enzyme (e.g., 5 nM) with the serially diluted this compound (or DMSO control) for 30 minutes at 27°C.[8]
-
Reaction Initiation: Start the kinase reaction by adding a mix of ATP (e.g., 15 µM) and the peptide substrate (e.g., 5 µM).[8]
-
Data Acquisition: Monitor the increase in fluorescence (e.g., λex360/λem485) over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[8]
-
Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
Western Blot Analysis of EGFR Phosphorylation
This cell-based assay is used to confirm that this compound inhibits EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells known to express EGFR (e.g., A431) in appropriate media.[8] Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).[9][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Analysis: Re-probe the blot with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phosphorylation signal. Quantify band intensities using densitometry software.
Cell Viability Assay
Cell viability assays, such as the MTT or MTS assay, are used to measure the cytotoxic or cytostatic effects of this compound on cancer cell lines. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[11]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add the viability reagent (e.g., MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. MTS and XTT assays do not require this step as their products are soluble.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a well-characterized, selective, and potent ATP-competitive inhibitor of EGFR. Its ability to block EGFR autophosphorylation with an IC50 of 0.3 µM translates into the effective inhibition of key downstream pro-survival and pro-proliferative signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anti-cancer properties of this compound and similar molecules in preclinical drug development settings. Its specific mechanism of action makes it a valuable tool for studying EGFR-dependent signaling in cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomous Role of CGP52411 in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP52411 presents a compelling yet complex case in the study of neurotransmission. Primarily cited in scientific literature and commercial databases as a potent G protein-coupled receptor (GPCR) antagonist for the γ-aminobutyric acid type B (GABA-B) receptor, it has also been characterized as a selective inhibitor of the epidermal growth factor receptor (EGFR). This technical guide aims to provide an in-depth analysis of this compound's role in neurotransmission, addressing its dual-target profile, summarizing the available quantitative data, outlining key experimental protocols for its study, and visualizing its impact on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating its therapeutic potential and mechanism of action.
Introduction: The Enigma of this compound
This compound is a compound that has been noted for its activity at two distinct and significant molecular targets: the GABA-B receptor, a key player in inhibitory neurotransmission, and the EGFR, a receptor tyrosine kinase involved in cell growth and proliferation. While its role as a GABA-B receptor antagonist is of primary interest in neuroscience, its EGFR inhibitory activity warrants careful consideration in experimental design and data interpretation. The "CGP" designation originates from its development by Ciba-Geigy (now Novartis), a common nomenclature for their compounds. It is plausible that this designation has been used for different molecules or that the compound exhibits a multi-target profile.
Quantitative Data on this compound and Related Compounds
Precise quantitative data for this compound's antagonism at the GABA-B receptor, such as its IC50 or Ki value, is not consistently reported in publicly available literature. However, data for its EGFR inhibitory activity and for closely related GABA-B antagonists provide valuable context.
| Compound | Target | Parameter | Value | Species/Tissue | Reference |
| This compound | EGFR | IC50 | 0.3 µM | in vitro | [1] |
| CGP52432 | GABA-B Receptor | IC50 | 85 nM | N/A | [2] |
| CGP 35348 | GABA-B Receptor | IC50 | 34 µM | Rat cortical membranes |
Mechanism of Action in Neurotransmission
Antagonism of the GABA-B Receptor
The principal role of this compound in neurotransmission is attributed to its function as a GABA-B receptor antagonist. GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects of GABA.[3] They are heterodimers composed of GABA-B1 and GABA-B2 subunits and are located on both presynaptic and postsynaptic terminals.[3]
Presynaptic Inhibition: Presynaptic GABA-B autoreceptors regulate the release of GABA, while heteroreceptors on glutamatergic and other terminals inhibit the release of other neurotransmitters.[3] By blocking these receptors, this compound is expected to increase the release of GABA and other neurotransmitters, thereby modulating synaptic strength. This disinhibition can lead to an overall increase in neuronal excitability.
Postsynaptic Inhibition: Postsynaptically, GABA-B receptors activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a slow inhibitory postsynaptic potential (IPSP).[3][4] Antagonism of these receptors by this compound would block this hyperpolarization, making the neuron more susceptible to depolarization by excitatory inputs.
Downstream Signaling Pathways
Activation of the GABA-B receptor initiates a signaling cascade through its coupling with Gi/o proteins.[3][4] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing the GABA-B receptor, this compound would prevent this inhibition, leading to a relative increase in cAMP levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates GIRK channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[1][3][4] this compound would counteract these effects, leading to reduced potassium efflux and increased calcium influx.
Caption: GABA-B receptor signaling at presynaptic and postsynaptic terminals.
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
This protocol is designed to assess the effect of this compound on synaptic transmission and neuronal excitability in acute brain slices.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the desired region.
-
Establish a stable baseline recording of synaptic responses (e.g., evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs) or neuronal firing.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
-
Bath-apply this compound to the slice and record the changes in synaptic responses or neuronal firing.
-
To confirm GABA-B receptor-mediated effects, co-apply a GABA-B receptor agonist (e.g., baclofen) before and during this compound application to observe antagonism.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic events or the firing rate of neurons before, during, and after drug application.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Caption: Workflow for in vitro electrophysiology experiments.
In Vivo Microdialysis: Measurement of Neurotransmitter Release
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal following the administration of this compound.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter levels.
-
-
Neurochemical Analysis:
-
Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or by mass spectrometry.
-
-
Data Analysis:
-
Express neurotransmitter levels as a percentage of the baseline and plot the time course of the drug's effect.
-
Use statistical methods to compare neurotransmitter levels before and after drug administration.
-
References
The Impact of CGP52411 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP52411, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As an ATP-competitive inhibitor, it has demonstrated significant potential in preclinical research for its anti-proliferative properties in cancer models and, intriguingly, for its ability to interfere with the formation of β-amyloid fibrils associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the effects of this compound on cellular signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action and Primary Molecular Targets
This compound exerts its primary effect by directly targeting the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] While highly selective for EGFR, this compound has also been shown to inhibit other related tyrosine kinases, albeit with lower potency.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary and secondary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | IC50 Value | Assay Type |
| EGFR | 0.3 µM | In vitro kinase assay |
| p185c-erbB2 (HER2) | 10 µM | Cellular autophosphorylation assay |
| c-src Kinase | 16 µM | In vitro kinase assay |
| Protein Kinase C (PKC) isozymes (conventional) | 80 µM | In vitro kinase assay |
Core Signaling Pathways Modulated by this compound
The inhibition of EGFR by this compound leads to the downregulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Additionally, this compound has been shown to inhibit the induction of c-fos mRNA, a key indicator of cellular activation.[1]
EGFR Signaling Cascade and the Point of this compound Intervention
Detailed Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.
In Vitro EGFR Kinase Assay (Fluorescence-Based)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR (wild-type) enzyme
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound
-
DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stock solutions of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.
-
Perform serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted this compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex360/λem485) at regular intervals for 30-120 minutes.
-
Calculate the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the concentration of this compound to determine the IC50 value.
Western Blotting for Phospho-EGFR
This protocol details the detection of total and phosphorylated EGFR in cell lysates following treatment with this compound.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control for normalization.
-
Immunoprecipitation of EGFR
This method is used to isolate EGFR and its interacting proteins from cell lysates to study the effects of this compound on protein-protein interactions.
Materials:
-
Cell lysates prepared as for Western blotting
-
Anti-EGFR antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 10-30 minutes to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
-
Summary and Future Directions
This compound is a well-characterized, selective inhibitor of the EGFR tyrosine kinase. Its ATP-competitive mechanism of action effectively blocks the initiation of downstream signaling through the MAPK and PI3K/Akt/mTOR pathways, leading to reduced cell proliferation. The provided protocols offer a robust framework for the further investigation of this compound and other kinase inhibitors. While the direct inhibitory effects of this compound are well-documented, a significant area for future research lies in the detailed quantitative analysis of its impact on the phosphorylation status of key downstream effectors like ERK, Akt, and mTOR. Such studies will provide a more complete picture of the signaling dynamics modulated by this compound and will be invaluable for its potential development as a therapeutic agent.
References
CGP52411 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic strategies. This technical guide provides an in-depth overview of CGP52411, a small molecule inhibitor, and its relevance to Alzheimer's disease research. Initially recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), this compound has garnered attention for its dual mechanism of action that extends to the direct modulation of amyloid-beta (Aβ) pathology, a hallmark of AD. This document details the molecular mechanisms of this compound, its effects on Aβ aggregation and-induced neurotoxicity, and the broader rationale for targeting the EGFR signaling pathway in the context of neurodegeneration. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.
Introduction to this compound
This compound, also known as DAPH (5,6-bis(phenylamino)-2,3-dihydro-1H-isoindole-1,3-dione), is a synthetic small molecule initially developed as a selective and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary application has been in cancer research due to the frequent overexpression and dysregulation of EGFR in various malignancies.[1][4] However, emerging evidence has highlighted its potential in the field of neurodegenerative diseases, particularly Alzheimer's disease. This is attributed to its ability to not only influence neuronal signaling pathways via EGFR inhibition but also to directly interfere with the aggregation of amyloid-beta (Aβ) peptides and mitigate their neurotoxic effects.[2][5]
Mechanism of Action in the Context of Alzheimer's Disease
The therapeutic potential of this compound in Alzheimer's disease stems from a dual mechanism of action: inhibition of the EGFR signaling pathway and direct modulation of amyloid-beta pathology.
EGFR Inhibition
This compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][4] In the central nervous system, EGFR signaling is involved in neuroinflammation, astrogliosis, and has been implicated in the pathogenesis of Alzheimer's disease.[4][6] Upregulation of EGFR has been observed in animal models of AD and in the brains of AD patients.[2][4]
By inhibiting EGFR, this compound can potentially modulate downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are known to be involved in neuroinflammatory processes and neuronal survival.[4][7][]
Direct Effects on Amyloid-Beta
A key feature of this compound in the context of Alzheimer's disease is its ability to directly interact with amyloid-beta peptides. Research has demonstrated that this compound can both inhibit the formation of Aβ42 fibrils and reverse existing fibrils.[2] Furthermore, it has been shown to block the toxic influx of calcium ions into neuronal cells induced by Aβ oligomers, a critical event in Aβ-mediated neurotoxicity.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of targeting the EGFR pathway.
| Parameter | Value | Target | Reference |
| IC50 | 0.3 µM | EGFR | [2] |
| IC50 | 16 µM | c-src kinase | [3] |
| IC50 | 80 µM | Protein Kinase C (PKC) | [3] |
Table 1: In Vitro Inhibitory Concentrations of this compound.
| Compound | IC50 (Aβ42 Aggregation Inhibition) | Reference |
| Tannic acid | ~0.1 µM | [9] |
| Myricetin | 0.43 µM | [9] |
| Curcumin | 1.1 µM | [9] |
| Rosmarinic acid | 1.1 µM | [9] |
| Compound 1 (dihydroxy isomer) | 3.99 µM | [10] |
| Ferulic acid | 5.5 µM | [9] |
| Rifampicin | 9.1 µM | [9] |
| Tetracycline | 10 µM | [9] |
| This compound | Not Reported | |
| Compounds 3B7 and 3G7 | ~25-50 µM | [9] |
| Nicotine | 50 µM | [9] |
Table 2: Comparative IC50 Values for Aβ42 Aggregation Inhibitors. Note: A specific IC50 for this compound in Aβ aggregation inhibition is not currently available in the public domain. The listed compounds provide context for the range of potencies observed with other inhibitors.
Signaling Pathways
EGFR Signaling in Alzheimer's Disease
The activation of EGFR by ligands such as EGF or transforming growth factor-α (TGF-α), or potentially by Aβ oligomers, triggers a cascade of intracellular events that can contribute to AD pathology.[4][11] Key downstream pathways include the Ras/ERK and PI3K/Akt pathways, which can influence neuroinflammation, cell survival, and potentially Aβ production and tau phosphorylation.[4][6]
Caption: EGFR signaling cascade in the context of Alzheimer's disease pathology.
Experimental Workflow for Assessing Neuroprotection
A logical workflow to evaluate the neuroprotective effects of this compound would involve a series of in vitro assays to confirm its effects on Aβ aggregation and cellular toxicity before moving to more complex models.
References
- 1. EGFR is a potential dual molecular target for cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR is a potential dual molecular target for cancer and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eneuro.org [eneuro.org]
- 4. Repurposed anti-cancer epidermal growth factor receptor inhibitors: mechanisms of neuroprotective effects in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EGFR in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The role of PI3K signaling pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 11. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of CGP52411: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP52411, also known as 4,5-dianilinophthalimide (DAPH), is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Initially misidentified in some contexts due to nomenclature overlap with other research compounds, extensive evidence confirms its primary mechanism of action as an EGFR inhibitor. This targeted activity presents significant therapeutic opportunities, primarily in the fields of oncology and neurodegenerative diseases, specifically Alzheimer's disease. In oncology, this compound has demonstrated efficacy in inhibiting the proliferation of cancer cells that overexpress EGFR family protein-tyrosine kinases.[2] In the context of Alzheimer's disease, this compound has shown a remarkable ability to inhibit and even reverse the formation of neurotoxic amyloid-beta (Aβ42) fibril aggregates and block the toxic influx of calcium ions into neuronal cells.[1] This technical guide provides a comprehensive overview of the core therapeutic applications of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized to ascertain its therapeutic potential.
Core Mechanism of Action: EGFR Inhibition
This compound exerts its biological effects through the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR.[1] EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In various cancers, the overexpression or constitutive activation of EGFR leads to uncontrolled cell growth.[2] By blocking the ATP-binding site, this compound prevents EGFR autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
EGFR Signaling Pathway Inhibition by this compound
References
CGP52411: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CGP52411 (also known as DAPH or 4,5-Dianilinophthalimide), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action as an EGFR inhibitor and its effects on β-amyloid fibril formation. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the dianilinophthalimide class of compounds.
Chemical Identifiers:
-
IUPAC Name: 5,6-bis(phenylamino)-1H-isoindole-1,3(2H)-dione[1][2]
-
CAS Number: 145915-58-8[1]
-
Molecular Formula: C₂₀H₁₅N₃O₂[1]
-
SMILES: O=C1NC(=O)C2=CC(NC3=CC=CC=C3)=C(C=C12)NC1=CC=CC=C1[3]
-
InChI Key: AAALVYBICLMAMA-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 329.35 g/mol | [1] |
| Appearance | Solid Powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Dry, dark, and at -20°C for 1 year | [3] |
Biological Activity and Mechanism of Action
This compound is a highly selective, potent, and orally active ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.3 μM.[3] Its biological activities extend beyond EGFR inhibition, notably impacting the formation of β-amyloid fibrils associated with Alzheimer's disease.
EGFR Inhibition
This compound exerts its primary biological effect by targeting the intracellular tyrosine kinase domain of EGFR. By competing with ATP for the binding site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[3] This inhibition subsequently blocks a cascade of intracellular events that promote cell proliferation, survival, and metastasis.
The major signaling pathways affected by the inhibition of EGFR are:
-
RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and Shc, thereby blocking the activation of Ras and the subsequent MAP kinase cascade.[4][5]
-
PI3K/AKT Pathway: This pathway is a major regulator of cell survival and apoptosis. By inhibiting EGFR, this compound prevents the activation of PI3K and its downstream effector Akt.[4][]
-
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR inhibition can lead to the downregulation of this pathway.[4]
-
PLCγ Pathway: EGFR activation leads to the phosphorylation of PLCγ, which in turn hydrolyzes PIP₂ to generate IP₃ and DAG, leading to calcium mobilization and protein kinase C activation. This compound can block this signaling cascade.[4]
Effects on β-Amyloid Fibrils
In addition to its role as an EGFR inhibitor, this compound has been shown to dramatically inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates, which are a hallmark of Alzheimer's disease.[3] It also blocks the toxic influx of Ca²⁺ ions into neuronal cells, a downstream consequence of Aβ fibril formation.[3]
Quantitative Biological Data
The inhibitory activity of this compound against various kinases and its in vivo efficacy are summarized in Table 2.
| Target/Assay | IC₅₀ / Effective Dose | Cell Line/Model | Source |
| EGFR (in vitro) | 0.3 μM | - | [3] |
| EGFR Autophosphorylation (in vitro) | 1 μM | A431 cells | [3] |
| c-src Autophosphorylation (in vitro) | 16 μM | A431 cells | [3] |
| p185c-erbB2 Tyrosine Phosphorylation | 10 μM | - | [3] |
| PKC Isozymes (porcine brain) | 80 μM | - | [3] |
| In Vivo Antitumor Activity | 6.3 - 50 mg/kg (oral, daily) | Nude mice with A431 xenografts | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.
Synthesis of 4,5-Dianilinophthalimide (this compound)
The synthesis of this compound can be achieved via a palladium-catalyzed amination reaction. The following is a general protocol based on published methods.[2][8]
Materials:
-
4,5-Dichlorophthalic anhydride
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene)
-
Ammonia solution
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Protection of 4,5-Dichlorophthalimide: 4,5-Dichlorophthalic anhydride is reacted with an appropriate protecting group precursor (e.g., an amine to form the imide) to protect the phthalimide nitrogen.
-
Palladium-Catalyzed Amination: The protected 4,5-dichlorophthalimide is subjected to a double palladium-catalyzed amination reaction with aniline. This is the key bond-forming step.
-
In a flame-dried flask under an inert atmosphere, combine the protected 4,5-dichlorophthalimide, aniline (2.2 equivalents), palladium catalyst, ligand, and base in the solvent.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100°C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Deprotection and Cyclization: Upon completion of the amination, the protecting group is removed, and the phthalimide ring is reformed, typically by treatment with an ammonia solution.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4,5-dianilinophthalimide.
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (with a radioactive label like ³²P-ATP or a fluorescent analog)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (for control).
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the membrane to remove unincorporated ³²P-ATP and then measuring the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
EGFR Autophosphorylation Assay in A431 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Epidermal Growth Factor (EGF)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed A431 cells in multi-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-EGFR antibody, followed by a suitable HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total-EGFR signal.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
A431 cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A431 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired doses and schedule (e.g., daily for 15 days).[7] The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of this compound.
β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol describes a common method to assess the effect of this compound on the aggregation of Aβ42 peptides.[9][10][11]
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP) for peptide monomerization
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
This compound (dissolved in DMSO)
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare Monomeric Aβ42: Dissolve the Aβ42 peptide in HFIP to break down any pre-existing aggregates. Evaporate the HFIP to obtain a peptide film. Resuspend the film in a small amount of DMSO and then dilute to the desired concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, combine the monomeric Aβ42 solution, the diluted this compound or DMSO (control), and the ThT solution.
-
Incubate the plate at 37°C, with or without shaking, to promote aggregation.
-
Monitor the fluorescence of ThT at regular intervals using a fluorescence plate reader (excitation ~440-450 nm, emission ~480-490 nm). ThT fluorescence increases significantly upon binding to β-sheet-rich structures in amyloid fibrils.
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
To test for reversal of aggregation, pre-form Aβ42 fibrils and then add this compound, monitoring the decrease in ThT fluorescence over time.
-
Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory or disaggregating effects.
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Figure 2: Mechanism of this compound on β-Amyloid Aggregation and Toxicity.
Figure 3: Experimental Workflow for Evaluating this compound as an EGFR Inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xcessbio.com [xcessbio.com]
- 4. ClinPGx [clinpgx.org]
- 5. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4,5-dianilinophthalimide and related analogues for potential treatment of Alzheimer's disease via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
CGP52411 CAS number and molecular weight
An In-depth Technical Guide to CGP52411
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in cancer and neurodegenerative disease research.
Core Data Presentation
This compound, also known as DAPH (4,5-Dianilinophthalimide), is a small molecule inhibitor with significant therapeutic potential. Its key quantitative data are summarized below.
| Property | Value |
| CAS Number | 145915-58-8[1][2][3][4][5] |
| Molecular Weight | 329.35 g/mol [1][4][6] |
| Molecular Formula | C₂₀H₁₅N₃O₂[2][4][7] |
| IC₅₀ for EGFR | 0.3 µM[1][5] |
Mechanism of Action and Signaling Pathway
This compound is a potent, orally active, and ATP-competitive inhibitor of the EGFR tyrosine kinase[1][5]. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key among these are the RAS-RAF-MAPK and PI3K/AKT pathways[8]. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks this autophosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth.
In the context of Alzheimer's disease, this compound has been shown to inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates[1][2]. Furthermore, it blocks the toxic influx of Ca²⁺ ions into neuronal cells, a key event in Aβ-induced neurotoxicity[1][2].
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
EGFR Kinase Inhibition Assay (Cell-Based)
This protocol describes a method to determine the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture A431 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells by incubating in serum-free DMEM for 18-24 hours.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Aβ42 Fibril Formation Assay (Thioflavin T)
This assay monitors the aggregation of Aβ42 into fibrils in the presence and absence of this compound using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Lyophilized Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (in PBS)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.
-
Store the peptide films at -20°C.
-
Just before the assay, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing Aβ42 (final concentration 10 µM), ThT (final concentration 20 µM), and varying concentrations of this compound (e.g., 1 to 50 µM) or vehicle (DMSO) in PBS.
-
Include controls for Aβ42 alone and buffer with ThT alone.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the kinetics of fibril formation (lag time, elongation rate) to determine the inhibitory effect of this compound.
-
Cellular Neurotoxicity Assay (MTT Assay)
This protocol assesses the potential of this compound to protect neuronal cells from Aβ42-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Prepared Aβ42 oligomers or fibrils
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare pre-aggregated Aβ42 (oligomers or fibrils) at the desired concentration (e.g., 10 µM).
-
Treat the cells with:
-
Vehicle control (medium only)
-
Aβ42 alone
-
Aβ42 co-treated with various concentrations of this compound
-
This compound alone (to test for its own toxicity)
-
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Calculate the percentage of cell viability for each treatment condition.
-
Plot cell viability against the concentration of this compound to determine its protective effect against Aβ42-induced neurotoxicity.
-
Conclusion
This compound is a versatile research tool with well-characterized inhibitory activity against EGFR and promising effects in models of Alzheimer's disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology and neurodegenerative disorders. Careful adherence to these experimental methodologies will ensure reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 52411 (CAS 145915-58-8): R&D Systems [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Technical Guide to CGP52411 for Research Professionals
An In-depth Examination of a Dual-Function Kinase Inhibitor and Amyloid-β Modulator for Neurological and Oncological Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of CGP52411 (also known as DAPH or 4,5-dianilinophthalimide). This document outlines its primary mechanisms of action, provides sources for procurement, details experimental protocols, and visualizes its key signaling pathways.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor with a dual-faceted role in biological systems. Primarily recognized as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, it has significant applications in cancer research.[1][2] More recently, this compound has garnered attention for its ability to inhibit and even reverse the formation of amyloid-β (Aβ42) fibrils, making it a valuable tool for research in neurodegenerative diseases, particularly Alzheimer's disease.[3][4]
Purchasing this compound for Research
This compound is available from several reputable suppliers of research-grade chemical compounds. The following table summarizes key quantitative data from various vendors to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Formulation | CAS Number |
| AdooQ Bioscience | >99% (HPLC) | 10 mg, 25 mg, 50 mg, 100 mg | Lyophilized powder | 145915-58-8 |
| MedchemExpress | 99.55% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg; also available in solution (10 mM in DMSO) | Solid or in DMSO | 145915-58-8 |
| Tocris Bioscience | ≥99% (HPLC) | Check website for current availability | Solid | 145915-58-8 |
| Xcess Biosciences | ≥98% | Check website for current availability | Solid Powder | 145915-58-8 |
| GlpBio | >98.00% | Check website for current availability | Solid | 145915-58-8 |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through two primary, distinct signaling pathways.
Inhibition of the EGFR Signaling Pathway
This compound acts as a selective inhibitor of the EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[2] Deregulation of the EGFR signaling pathway is a hallmark of many cancers. This compound competitively binds to the ATP-binding site of the EGFR's intracellular kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition ultimately leads to reduced tumor cell proliferation.[5][6]
Modulation of Amyloid-β Fibril Formation
In the context of neurodegenerative disease research, this compound has been shown to directly interact with amyloid-β peptides. It effectively inhibits the formation of Aβ42 fibrils and can disaggregate pre-formed fibrils.[3][4] This action is believed to reduce the neurotoxicity associated with amyloid plaques in Alzheimer's disease. The mechanism involves altering the conformation of Aβ peptides, preventing their assembly into the toxic β-sheet structures that characterize amyloid fibrils.[3]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on published research. Researchers should optimize these protocols for their specific experimental systems.
In Vitro EGFR Kinase Assay
This protocol is adapted from the methodology described by Buchdunger et al. (1994).
Objective: To determine the inhibitory activity of this compound on EGFR autophosphorylation.
Materials:
-
Recombinant human EGFR intracellular domain
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (γ-32P-ATP for radioactive detection, or unlabeled for antibody-based detection)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
SDS-PAGE materials
-
Phosphotyrosine-specific antibody (for Western blotting) or scintillation counter (for radioactive assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant EGFR, the artificial substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the level of phosphorylation:
-
Radioactive method: Expose the gel to a phosphor screen and quantify the incorporated radioactivity.
-
Western blot method: Transfer the proteins to a PVDF membrane, probe with an anti-phosphotyrosine antibody, and detect with a suitable secondary antibody and chemiluminescent substrate.
-
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Thioflavin T (ThT) Assay for Aβ42 Fibril Formation
This protocol is based on the methods described by Blanchard et al. (2004).
Objective: To assess the effect of this compound on the aggregation of Aβ42 peptides.
Materials:
-
Synthetic Aβ42 peptide
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare solutions of Aβ42 monomers in the assay buffer.
-
Prepare different concentrations of this compound in the assay buffer.
-
In the wells of the microplate, mix the Aβ42 solution with either this compound or a vehicle control.
-
Incubate the plate at 37°C, with intermittent shaking, for the desired duration (e.g., 24-48 hours) to allow for fibril formation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity using the plate reader. An increase in fluorescence corresponds to the formation of amyloid fibrils.
-
To test for disaggregation, first, form Aβ42 fibrils by incubating the peptide alone. Then, add this compound and monitor the decrease in ThT fluorescence over time.
Conclusion
This compound is a versatile research tool with well-documented inhibitory effects on the EGFR signaling pathway and a promising role in the modulation of amyloid-β aggregation. This guide provides a foundational understanding for researchers looking to incorporate this compound into their studies. For reproducible and accurate results, it is imperative to source high-purity compounds and to meticulously optimize experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dianilinophthalimides: potent and selective, ATP-competitive inhibitors of the EGF-receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP52411 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP52411, also known as DAPH (5,6-Bis(phenylamino)-1H-isoindole-1,3(2H)-dione), is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] In addition to its activity against EGFR, this compound has been shown to inhibit the formation and promote the reversal of β-amyloid (Aβ42) fibrils, which are associated with Alzheimer's disease. It also reduces neurotoxicity by blocking calcium influx into neuronal cells. These properties make this compound a valuable tool for in vitro research in oncology and neurodegenerative diseases.
This document provides detailed protocols for common in vitro experiments involving this compound, along with structured data tables for easy reference and diagrams to illustrate key pathways and workflows.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| EGFR | Tyrosine Kinase Autophosphorylation | A431 cells | 1 µM | [1] |
| EGFR | In vitro kinase assay | - | 0.3 µM | |
| c-Src | Kinase Autophosphorylation | A431 cells | 16 µM | [1] |
| p185c-erbB2 | Tyrosine Phosphorylation | - | 10 µM | [1] |
| Protein Kinase C (PKC) | Kinase Activity | Porcine Brain Isozymes | 80 µM | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 329.35 g/mol | |
| Formula | C₂₀H₁₅N₃O₂ | |
| Solubility | Up to 100 mM in DMSO, Up to 25 mM in ethanol | |
| Purity | ≥98% | [1] |
Experimental Protocols
Protocol 1: Inhibition of EGFR Autophosphorylation in A431 Cells
This protocol describes how to assess the inhibitory effect of this compound on the autophosphorylation of EGFR in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed A431 cells into 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to final concentrations ranging from 0 to 100 µM. Pre-treat the serum-starved cells with the different concentrations of this compound for 90 minutes.[1]
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Protocol 2: In Vitro Aβ42 Fibril Formation Assay
This protocol outlines a method to evaluate the effect of this compound on the aggregation of Aβ42 peptides into fibrils, a key event in Alzheimer's disease pathology.
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation: Dissolve the Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to create a peptide film. Store the aliquots at -80°C.
-
Aβ42 Monomerization: Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM. Dilute to 100 µM in the assay buffer.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Aggregation Assay:
-
In a 96-well plate, mix the monomerized Aβ42 solution with different concentrations of this compound (e.g., in a 1:1 or 1:2 molar ratio of peptide to compound).
-
Add Thioflavin T to each well to a final concentration of 10 µM.
-
The final volume in each well should be 200 µL.
-
Include controls for Aβ42 alone and buffer with ThT alone.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Shake the plate for 10 seconds before each reading.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves for Aβ42 alone with those containing this compound to determine the effect of the compound on fibril formation.
Visualizations
References
CGP52411: Application Notes and Protocols for In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP52411, also known as DAPH (4,5-dianilinophthalimide), is a potent, selective, and orally active ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Its mechanism of action involves blocking the autophosphorylation of EGFR and subsequent downstream signaling pathways, which are often dysregulated in various cancers.[5][6][7][8] Emerging research also points to its potential therapeutic role in Alzheimer's disease, where it has been shown to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates and block the toxic influx of calcium ions into neuronal cells.[1][9]
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering protocols for both cancer and Alzheimer's disease research. The information is compiled from available preclinical data and general practices for administering similar compounds to rodents.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Efficacy Data
| Parameter | Value | Source |
| Molecular Weight | 329.35 g/mol | [1] |
| Formula | C₂₀H₁₅N₃O₂ | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | [1] |
| EGFR IC₅₀ (In Vitro) | 0.3 µM | [1][2][3] |
| c-src Kinase IC₅₀ (In Vitro) | 16 µM | [3] |
| p185c-erbB2 Autophosphorylation IC₅₀ (In Vitro) | 10 µM | [3] |
| PKC Isozymes IC₅₀ (In Vitro) | 80 µM | [3] |
Table 2: In Vivo Administration and Efficacy Data (Cancer Models)
| Parameter | Value | Mouse Model | Source |
| Administration Route | Oral (gavage) | Female BALB/c nude mice | [3] |
| Vehicle | To be determined based on solubility and study design (e.g., 0.5% methylcellulose) | N/A | General Practice |
| Dosage Range | 6.3 - 50 mg/kg | Female BALB/c nude mice | [3] |
| Dosing Schedule | Daily | Female BALB/c nude mice | [3] |
| Treatment Duration | 15 days | Female BALB/c nude mice | [3] |
| Tumor Models | A431 (epidermoid carcinoma) and SK-OV-3 (ovarian adenocarcinoma) xenografts | Female BALB/c nude mice | [3] |
| Observed Efficacy | Antitumor activity | Female BALB/c nude mice | [3] |
Table 3: Pharmacokinetic and Toxicological Data (Mouse)
| Parameter | Value | Source |
| Cmax | Data not available | N/A |
| Tmax | Data not available | N/A |
| Half-life (t₁/₂) | Data not available | N/A |
| Bioavailability | Orally active | [2][3] |
| LD₅₀ | Data not available | N/A |
| NOAEL | Data not available | N/A |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution containing DMSO and PEG300, ensuring final DMSO concentration is low)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Cancer cell line (e.g., A431 or SK-OV-3)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and gavage needles (20-22 gauge, flexible tip recommended)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Preparation of Dosing Solution:
-
Based on the desired dose and the weight of the mice, calculate the total amount of this compound required.
-
Prepare the vehicle solution. If using a suspension, ensure it is homogenous. This compound is soluble in DMSO and ethanol.[1] A common practice for oral gavage of hydrophobic compounds is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like PEG300 and/or sterile water.
-
Prepare the dosing solution fresh daily or as stability allows. Protect from light if the compound is light-sensitive.
-
-
Administration:
-
Weigh each mouse daily to accurately calculate the dose volume.
-
Administer this compound or vehicle control via oral gavage. A typical dosing volume for mice is 5-10 mL/kg.
-
A recommended starting dose, based on available data, is in the range of 6.3 to 50 mg/kg, administered daily.[3]
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
The study endpoint may be determined by tumor size limits set by the institutional animal care and use committee (IACUC), a predetermined time point (e.g., 15 days), or signs of significant morbidity.[3]
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting for target engagement).
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
Objective: To assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
This compound
-
Vehicle (as described in Protocol 1)
-
Transgenic Alzheimer's disease mouse model (e.g., APP/PS1) and wild-type littermates
-
Syringes and gavage needles
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Model and Grouping:
-
Use age-matched transgenic and wild-type mice. The age at which to start treatment will depend on the specific model and the desired therapeutic window (prophylactic vs. therapeutic).
-
Divide the mice into experimental groups (e.g., wild-type + vehicle, transgenic + vehicle, transgenic + this compound).
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in Protocol 1. The optimal dose for neuroprotection may be lower than that used for oncology. Dosages of other EGFR inhibitors in neurodegenerative models have been in the range of 2-4 mg/kg. A dose-response study may be necessary.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage daily for a specified duration (e.g., 4-12 weeks).
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests to assess cognitive function (e.g., learning and memory) at baseline and at the end of the treatment period.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Analyze brain homogenates for levels of Aβ plaques, tau phosphorylation, and markers of neuroinflammation and synaptic integrity.
-
Perform histological staining to visualize plaque burden and neuronal loss.
-
Signaling Pathways and Experimental Workflows
References
- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for CGP52411 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP52411, a potent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), in various cell culture applications. Detailed protocols for preparing stock solutions, assessing cell viability and apoptosis, and suggested starting concentrations for different cell types are outlined below.
Product Information
| Property | Description |
| Synonyms | DAPH, 4,5-Dianilinophthalimide |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | This compound is a selective, potent, and orally active ATP-competitive inhibitor of EGFR. By binding to the ATP pocket of the EGFR tyrosine kinase domain, it inhibits ligand-induced autophosphorylation of both EGFR and p185c-erbB2, thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in EGFR-dependent tumor cells.[1] Additionally, this compound has been shown to block the toxic influx of Ca2+ ions into neuronal cells and to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates associated with Alzheimer's disease.[2] |
| Molecular Weight | 329.35 g/mol |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |
| Storage | Store the solid compound at -20°C for up to 3 years. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EGFR) | 0.3 µM | In vitro enzyme assay | [2] |
| IC50 (p185c-erbB2 autophosphorylation) | 10 µM | A431 cells | |
| IC50 (c-src autophosphorylation) | 16 µM | A431 cells | |
| IC50 (PKC isozymes) | 80 µM | Porcine brain isolates |
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling cascades. This compound, by inhibiting this initial phosphorylation, blocks these subsequent pathways.
This compound also affects the c-erbB2 (HER2) signaling pathway, particularly by inhibiting the autophosphorylation of the p185c-erbB2 protein.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for any in vitro experiment is the correct preparation of a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a general procedure to determine the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., A431, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Once the cells reach the desired confluency, treat them with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.
Recommended Starting Concentrations for Specific Cell Lines
The optimal concentration of this compound will vary depending on the cell line, assay type, and treatment duration. The following are suggested starting points for experimentation.
| Cell Line | Application | Recommended Starting Concentration Range | Treatment Duration | Notes |
| A431 (Epidermoid Carcinoma) | Inhibition of Autophosphorylation | 1 - 50 µM | 90 minutes | A431 cells overexpress EGFR. |
| A431 (Epidermoid Carcinoma) | Cell Viability/Proliferation | 0.1 - 100 µM | 24 - 72 hours | Perform a dose-response curve to determine the optimal concentration. |
| SH-SY5Y (Neuroblastoma) | Neuroprotection/Viability | 0.1 - 50 µM | 24 - 72 hours | Useful for studying the effects of this compound on neuronal cells and in models of Alzheimer's disease.[3] |
| PC12 (Pheochromocytoma) | Neurite Outgrowth/Differentiation | 0.1 - 20 µM | 48 - 96 hours | Often used as a model for neuronal differentiation. |
| Primary Neurons | Neuroprotection/Toxicity | 0.01 - 10 µM | 24 - 72 hours | Primary neurons are generally more sensitive; start with lower concentrations. |
Disclaimer: The provided protocols and concentration ranges are intended as a guide. It is crucial to optimize the experimental conditions for your specific cell line and research question.
References
CGP52411: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
CGP52411, also known as DAPH, is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.3 μM.[1][2] Its role in inhibiting EGFR-mediated signaling pathways has made it a valuable tool in cancer research. Furthermore, this compound has demonstrated the ability to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates, suggesting its potential in Alzheimer's disease research.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.
Solubility Data
The solubility of a compound is a critical factor for its effective use in in vitro and in vivo experiments. This compound exhibits high solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing stock solutions.[3][2] Its solubility in other common laboratory solvents is limited.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (303.63 mM) | Ultrasonic assistance may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| Ethanol | Insoluble | Not a suitable solvent for this compound.[4] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone. Dilution of a DMSO stock into aqueous media is necessary for biological assays.[4] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common feature in various cancers.
EGFR Inhibition: By competing with ATP for the binding site on the intracellular kinase domain of EGFR, this compound blocks the autophosphorylation of the receptor.[5] This inhibition prevents the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[6][7] this compound has been shown to selectively inhibit ligand-induced autophosphorylation of both EGF-R and p185c-erbB2.
Effects on β-Amyloid Aggregation: In addition to its anti-cancer properties, this compound has been found to dramatically inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates, which are associated with Alzheimer's disease.[1][2] It also blocks the toxic influx of Ca²⁺ ions into neuronal cells, a process linked to Aβ-induced neurotoxicity.[1][2]
Other Kinase Inhibition: this compound has also been shown to inhibit other kinases, although at higher concentrations. It inhibits c-src kinase with an IC₅₀ value of 16 μM and Protein Kinase C (PKC) isozymes with an IC₅₀ of 80 μM.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (329.35 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 3.29 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4] A stock solution stored at 0-4°C is typically stable for up to one month.[2]
Cell Viability Assay (MTS/MTT)
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). c. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[8]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A common concentration range to test is 0.1 nM to 100 µM.[5] b. Include a "vehicle control" with DMSO at the same final concentration as the highest this compound concentration.[5] c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Viability Measurement: a. Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Data Acquisition: a. Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cell line overexpressing EGFR (e.g., A431)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: a. Plate cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours in serum-free medium.
-
This compound Treatment: a. Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 90 minutes).[1][2] Include a vehicle control (DMSO).
-
EGF Stimulation: a. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.[5]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with 100-200 µL of lysis buffer.[5] c. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: a. Centrifuge the lysates to pellet cell debris. b. Determine the protein concentration of the supernatant using a BCA assay.[5]
-
Electrophoresis and Transfer: a. Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane again with TBST.[5]
-
Detection and Analysis: a. Apply a chemiluminescent substrate and visualize the bands using an imaging system. b. Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and the loading control.
Signaling Pathway
References
Preparing Stock Solutions of CGP52411: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CGP52411 (also known as DAPH or 4,5-Dianilinophthalimide), a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 329.35 g/mol | [1][2] |
| Formula | C₂₀H₁₅N₃O₂ | [1][2] |
| CAS Number | 145915-58-8 | [1][2] |
| Purity | ≥98% or ≥99% (refer to Certificate of Analysis) | [1][2][3] |
| Appearance | Solid, Yellow to orange powder | [4][5] |
| Solubility in DMSO | Up to 100 mM (or 100 mg/mL) | [1][4][5] |
| Solubility in Ethanol | Up to 25 mM | [1] |
Biological Activity
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.3 μM in vitro.[1][2][6][7] It functions by competing with ATP for the binding site on the kinase domain of the receptor.[3][4][5][6][7] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.[8] Consequently, this compound has shown antitumor activity.[3][4][5][6]
Beyond its role as an EGFR inhibitor, this compound has also been identified as an inhibitor and reverser of β-amyloid (Aβ42) fibril formation, which is associated with Alzheimer's disease.[1][2][4][5][6] It can block the toxic influx of Ca²⁺ ions into neuronal cells induced by Aβ42.[1][2][4][5][6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight = 329.35 g/mol ).
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 329.35 g/mol x 1000 mg/g = 3.2935 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution from 3.29 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in an ultrasonic bath for a short period to enhance solubility.[4][5][7]
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.[4][5][7][9]
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Source(s) |
| Powder | Up to 3 years at -20°C or 2 years at 4°C | [5] |
| In Solvent (-20°C) | Up to 1 month | [4][5][7] |
| In Solvent (-80°C) | Up to 6 months | [4][5][7] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[4][5][7]
-
Use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4][5]
-
Stock solutions should be stored in tightly sealed vials.
Visualizations
EGFR Signaling Pathway Inhibition by this compound
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGP 52411 | CAS 145915-58-8 | this compound | DAPH | Tocris Bioscience [tocris.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. ClinPGx [clinpgx.org]
- 9. google.com [google.com]
Application Notes and Protocols for Immunoprecipitation of EGFR using CGP52411
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a significant target for therapeutic intervention. CGP52411 is a potent, selective, and orally active ATP-competitive inhibitor of EGFR.[2][3][4][5] With an IC50 of 0.3 μM, this compound effectively blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways.[2][3][4] These application notes provide a detailed protocol for the use of this compound in the immunoprecipitation of EGFR to study its phosphorylation status and interactions with other proteins.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, which is a crucial step in the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] By inhibiting EGFR autophosphorylation, this compound allows researchers to investigate the direct consequences of EGFR kinase activity inhibition on cellular processes.
Data Presentation
The following table summarizes the inhibitory activity of this compound against EGFR and other related kinases. This data is essential for determining the appropriate concentrations for in vitro and cell-based assays.
| Target Kinase | IC50 Value | Notes |
| EGFR | 0.3 µM | Potent and selective inhibition.[2][3][4] |
| p185c-erbB2 | 10 µM | Also shows inhibitory activity against this related receptor tyrosine kinase. |
| c-src | 16 µM | Demonstrates off-target effects at higher concentrations. |
| Protein Kinase C (PKC) | 80 µM | Inhibits conventional PKC isozymes at significantly higher concentrations. |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of EGFR from cell lysates following treatment with this compound. This procedure is designed to assess the effect of the inhibitor on EGFR phosphorylation.
Materials
-
Cell line expressing EGFR (e.g., A431, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Anti-EGFR antibody (for immunoprecipitation)
-
Normal IgG (as a negative control)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer or a modified version with lower detergent concentration)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Experimental Workflow
The following diagram outlines the key steps in the immunoprecipitation protocol.
Caption: Experimental workflow for EGFR immunoprecipitation with this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment
a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal EGFR phosphorylation. c. Prepare working solutions of this compound in a serum-free medium from a stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) to determine the optimal inhibitory concentration for your cell line. Include a vehicle control (DMSO alone). d. Treat the cells with the prepared concentrations of this compound or vehicle for 1-2 hours. e. To stimulate EGFR phosphorylation, add EGF to a final concentration of 100 ng/mL and incubate for 10-15 minutes at 37°C.
2. Cell Lysis and Protein Quantification
a. After stimulation, immediately place the culture dishes on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of each lysate using a BCA protein assay. Normalize the protein concentration of all samples with lysis buffer.
3. Immunoprecipitation
a. To 1 mg of total protein lysate, add the recommended amount of anti-EGFR antibody (typically 1-5 µg). For the negative control, add the same amount of normal IgG to a separate tube of lysate. b. Incubate on a rotating shaker for 2-4 hours or overnight at 4°C. c. Add 30 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.
4. Washing and Elution
a. Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. Carefully remove the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins. d. After the final wash, carefully remove all of the supernatant. e. Add 30-50 µL of 2X Laemmli sample buffer directly to the beads. f. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. g. Centrifuge the tubes to pellet the beads. The supernatant containing the immunoprecipitated EGFR is now ready for Western blot analysis.
5. Western Blot Analysis
a. Load the eluted samples onto an SDS-PAGE gel and separate the proteins by size. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. To ensure equal loading of immunoprecipitated EGFR, the membrane can be stripped and re-probed with an antibody against total EGFR.
By following this protocol, researchers can effectively utilize this compound to investigate the role of EGFR kinase activity in various cellular processes and to characterize the EGFR interactome in a phosphorylation-dependent manner.
References
Application Notes and Protocols for CGP52411 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP52411, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective inhibitor of the Epidermal Growth factor Receptor (EGFR) protein tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying EGFR-mediated signaling pathways and for the development of potential therapeutics targeting hyperproliferative diseases.[2] In addition to its primary activity against EGFR, this compound has been shown to inhibit other kinases, including c-Src and conventional Protein Kinase C (PKC) isozymes, albeit at higher concentrations.[1] These application notes provide detailed protocols for utilizing this compound in various kinase activity assays.
Quantitative Data Summary
The inhibitory activity of this compound against key kinases has been quantified by determining their half-maximal inhibitory concentration (IC50) values. This data is crucial for designing experiments and interpreting results.
| Kinase Target | IC50 Value (µM) | Assay Type/Conditions |
| EGFR | 0.3 | In vitro kinase assay |
| EGFR (autophosphorylation in A431 cells) | 1 | Cell-based assay[1] |
| c-Src | 16 | In vitro kinase assay[1] |
| p185c-erbB2 (autophosphorylation) | 10 | Cell-based assay[1] |
| PKC (porcine brain isozymes) | 80 | In vitro kinase assay[1] |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's mechanism of action, it is essential to visualize the signaling pathways it perturbs. The following diagrams illustrate the EGFR, c-Src, and PKC signaling cascades, as well as a typical experimental workflow for a kinase activity assay.
References
CGP52411 in GABA Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: GABAA and GABAB receptors. GABAA receptors are ionotropic chloride channels, while GABAB receptors are metabotropic G-protein coupled receptors (GPCRs). The development and characterization of ligands that selectively target these receptors are fundamental for neuroscience research and the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
Data Presentation: Quantitative Analysis of GABA Receptor Ligands
For a comprehensive understanding of a compound's interaction with GABA receptors, it is essential to determine its binding affinity (Ki) and/or its functional potency (IC50 or EC50). This data is typically generated through radioligand binding assays and functional assays. Below is a template for presenting such quantitative data for various standard GABAB receptor ligands.
| Compound | Radioligand | Assay Type | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| GABA | [3H]GABA | Competition | Rat brain membranes | - | - | [1] |
| Baclofen | [3H]GABA | Competition | Rat brain membranes | - | - | [1] |
| CGP54626 | [3H]CGP54626 | Saturation | Rat brain | 2.3 (Kd) | - | [1] |
| CGP52432 | [3H]CGP54626 | Competition | Bullfrog brain | - | See caption | [2][3] |
| CGP35348 | [3H]GABA | Competition | Rat cortical membranes | - | 34,000 | [4] |
Note: The IC50 for CGP52432 can be inferred from displacement curves in the cited literature but is not explicitly stated as a single value.
Experimental Protocols
Protocol 1: GABAB Receptor Competitive Binding Assay using [3H]CGP54626
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound, such as CGP52411, by measuring its ability to compete for binding with a high-affinity radiolabeled antagonist, [3H]CGP54626.[5][6][7]
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CGP54626
-
Receptor Source: Rat brain membranes or cell lines expressing recombinant human GABAB receptors.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 1 mM GABA or 1 µM unlabeled CGP54626
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold sucrose buffer (0.32 M sucrose, 1 mM NaHCO3, 1 mM MgCl2, 0.5 mM NaH2PO4, pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]CGP54626 (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]CGP54626, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]CGP54626, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB Receptor Signaling Cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive binding assay.
Conclusion
The provided protocols offer a robust framework for assessing the binding characteristics of compounds at the GABAB receptor. Given the conflicting reports on the primary target of this compound, it is imperative for researchers to independently verify its affinity for GABAB receptors using these or similar methodologies. Should this compound demonstrate significant affinity, these protocols will be instrumental in its pharmacological characterization. Conversely, if no significant binding is observed, it would corroborate the findings that identify EGFR as its primary target.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.nd.edu [sites.nd.edu]
- 3. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAergic Signaling with a GABAB Receptor Antagonist
A Note on Compound Identification: The compound CGP52411 is ambiguously defined in chemical and biological databases, with some sources identifying it as an EGFR inhibitor. However, the "CGP" designation is well-known for a series of potent GABAB receptor antagonists developed by Ciba-Geigy/Novartis. It is highly probable that the intended compound for studying GABAergic signaling is CGP 52432 , a potent and selective GABAB receptor antagonist from this family. These application notes and protocols are therefore based on the well-characterized properties and applications of CGP 52432.
Application Notes
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting via ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein-coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.[1] They exist as heterodimers of GABAB1 and GABAB2 subunits and are found on both presynaptic and postsynaptic membranes.[1] Presynaptic GABAB receptors act as autoreceptors to inhibit GABA release or as heteroreceptors to inhibit the release of other neurotransmitters like glutamate. Postsynaptic GABAB receptors mediate slow inhibitory postsynaptic potentials (IPSPs) primarily by activating inwardly rectifying potassium (GIRK) channels.[1]
CGP 52432 is a powerful pharmacological tool used to investigate the physiological and pathological roles of GABAB receptors. As a potent and selective competitive antagonist, it allows researchers to block GABAB receptor activity, thereby isolating and studying the specific contributions of this signaling pathway in complex neural circuits.[2] By antagonizing GABAB receptors, CGP 52432 can prevent the inhibitory effects of endogenous GABA, leading to increased neuronal excitability and enhanced neurotransmitter release. This makes it invaluable for studies in electrophysiology, neuropharmacology, and behavioral neuroscience.[3][4]
Quantitative Data: Pharmacological Profile of CGP 52432
| Parameter | Value | Compound | Notes |
| Mechanism of Action | Competitive Antagonist | CGP 52432 | Selectively blocks the GABAB receptor.[5] |
| IC50 | 85 nM | CGP 52432 | Potency for GABAB receptor antagonism.[2][6] |
| Molecular Weight | 384.24 g/mol | CGP 52432 | |
| Formula | C15H24Cl2NO4P | CGP 52432 | |
| Solubility | Soluble to 5-10 mM in water | CGP 52432 | May require gentle warming.[5] |
| CAS Number | 139667-74-6 | CGP 52432 | [6] |
Signaling Pathways and Experimental Visualizations
References
- 1. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABA B Receptor Antagonists as Cognition Enhancers | Semantic Scholar [semanticscholar.org]
- 4. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 6. CGP 52432 (mM/ml), GABAB antagonist (CAS 139667-74-6) | Abcam [abcam.com]
Application of CGP52411 in Lung Cancer Cell Lines: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP52411 is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule frequently dysregulated in various malignancies, including non-small cell lung cancer (NSCLC). Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis. As a targeted inhibitor, this compound offers a potential therapeutic strategy to counteract the effects of aberrant EGFR signaling in lung cancer. This document provides an overview of the preclinical application of this compound in lung cancer cell lines, summarizing its mechanism of action and providing protocols for evaluating its efficacy.
While specific quantitative data on the effects of this compound in a wide range of lung cancer cell lines is not extensively available in the public domain, this document outlines the expected effects based on its known mechanism of action and provides generalized protocols that can be adapted for its study.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By inhibiting EGFR autophosphorylation, this compound effectively blocks the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
Comprehensive quantitative data for this compound across a panel of lung cancer cell lines is limited in publicly available literature. However, based on its potent EGFR inhibitory activity, the following table provides a template for the types of data that should be generated when evaluating this compound. Researchers are encouraged to populate this table with their own experimental data.
| Lung Cancer Cell Line | EGFR Mutation Status | This compound IC50 (µM) - Proliferation | % Apoptosis Induction (Concentration, Time) | Inhibition of p-EGFR (%) (Concentration, Time) |
| A549 | Wild-Type | Data to be determined | Data to be determined | Data to be determined |
| NCI-H460 | KRAS Mutant | Data to be determined | Data to be determined | Data to be determined |
| PC-9 | Exon 19 Deletion | Data to be determined | Data to be determined | Data to be determined |
| H1975 | L858R & T790M | Data to be determined | Data to be determined | Data to be determined |
Note: IC50 values and other quantitative measures will vary depending on the specific cell line, experimental conditions (e.g., seeding density, serum concentration), and assay duration.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of lung cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
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Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for EGFR Signaling Pathway
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and/or a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizations
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Troubleshooting & Optimization
troubleshooting CGP52411 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with CGP52411.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is known to be soluble in organic solvents.[1] The recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol. It is advisable to prepare high-concentration stock solutions in these solvents and then dilute them to the final working concentration in aqueous buffers or cell culture media.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue when working with compounds that have low aqueous solubility. To address this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further.
-
Increase the percentage of organic solvent: If your experimental conditions allow, a small percentage of the organic solvent from the stock solution in the final aqueous solution can help maintain solubility. However, always consider the tolerance of your biological system to the organic solvent.
-
Use a surfactant or co-solvent: For certain applications, the inclusion of a biocompatible surfactant or co-solvent might be necessary to improve solubility.
-
Warm the solution: Gently warming the solution to 37°C may help in redissolving the precipitate.[1]
-
Sonication: Brief sonication can also aid in the dispersion and dissolution of the compound.[1]
Q3: How should I store my this compound stock solution?
It is recommended to store stock solutions of this compound at -20°C or -80°C for long-term storage to prevent degradation.[1][2] For short-term storage, 4°C may be acceptable for some solutions, but it is best to refer to the manufacturer's specific recommendations.[3] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1][2]
Troubleshooting Guide
Issue 1: I am not observing the expected biological activity of this compound in my cell-based assay.
-
Question: Could solubility be the reason for the lack of activity?
-
Answer: Yes, poor solubility can lead to the compound precipitating out of the cell culture medium, resulting in a lower effective concentration than intended. Visually inspect your culture wells for any signs of precipitation. If observed, you will need to optimize your dilution protocol. Consider preparing a fresh, lower concentration working solution and ensure rapid mixing upon dilution into the media.
-
Issue 2: I am seeing inconsistent results between experiments.
-
Question: How can I improve the reproducibility of my experiments involving this compound?
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Answer: Inconsistent results can often be traced back to variability in the preparation of the compound solution. To ensure reproducibility:
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Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Use a consistent and well-documented dilution protocol.
-
Vortex the stock solution before making dilutions.
-
When diluting into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion.
-
-
Quantitative Solubility Data
| Property | Value | Reference |
| Molecular Weight | 329.35 g/mol | |
| Formula | C₂₀H₁₅N₃O₂ | |
| Solubility in DMSO | Up to 100 mM | |
| <32.94 mg/mL | [1] | |
| Solubility in Ethanol | Up to 25 mM | |
| <8.23 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out 3.29 mg of this compound powder.
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Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][2]
Protocol 2: Dilution of this compound into Aqueous Buffer or Cell Culture Medium
-
Thaw: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Pre-warm: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer/medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent immediate precipitation.
-
Final Mix: Vortex the final solution briefly to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing CGP52411 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of CGP52411 dosage for in vivo experimental studies. Given the limited direct public data on this compound, this guide incorporates information on closely related and well-characterized GABA-B receptor antagonists, such as CGP 52432 and CGP 35348, to provide a foundational framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is reported to be a GABA-B receptor antagonist. GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. As an antagonist, this compound is expected to block the activity of these receptors, thereby modulating downstream signaling pathways. It is important to note that some databases have conflicting information, occasionally listing it as an EGFR inhibitor. However, the context of its use in neuroscience research strongly points towards its function as a GABA-B receptor antagonist.
Q2: What is a typical starting dose for a GABA-B receptor antagonist like this compound in preclinical mouse models?
Q3: How should this compound be prepared for in vivo administration?
A3: The solubility of this compound should be determined empirically. For many small molecule inhibitors, a common vehicle for i.p. or s.c. administration is a solution of dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like saline or a solution containing Tween 80. A typical starting point could be to dissolve the compound in 100% DMSO to create a stock solution and then dilute it to the final desired concentration with sterile saline, ensuring the final DMSO concentration is low (typically <5-10%) to avoid vehicle-induced toxicity.
Q4: What are the expected downstream effects of administering a GABA-B receptor antagonist in vivo?
A4: By blocking GABA-B receptors, this compound is expected to disinhibit downstream signaling pathways. This can lead to an increase in the release of various neurotransmitters. The specific effects will depend on the neuronal population being studied. For example, in the hippocampus, antagonism of GABA-B receptors has been shown to promote neurogenesis.[1]
Q5: How can I monitor the efficacy of this compound treatment in vivo?
A5: Efficacy can be assessed through a combination of behavioral tests, electrophysiological recordings, and biochemical assays. Behavioral tests can be tailored to the hypothesis being tested (e.g., memory and learning tasks, anxiety models). Electrophysiological recordings can measure changes in neuronal activity in specific brain regions. Biochemical assays, such as Western blotting or ELISA, can be used to measure changes in the levels of downstream signaling proteins.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect | - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Compound degradation | - Perform a dose-response study to identify an effective dose.- Consider a different administration route (e.g., intravenous for higher bioavailability).- Ensure proper storage and handling of the compound to prevent degradation. Check the formulation for precipitation. |
| High variability between animals | - Inconsistent dosing- Differences in animal age, weight, or health status- Genetic variability | - Ensure accurate and consistent administration of the compound.- Standardize animal characteristics (age, weight, sex) and randomize animals into treatment groups.- Use a sufficient number of animals per group to account for biological variability. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Vehicle toxicity | - Reduce the dosage of this compound.- Administer a vehicle-only control group to assess for any adverse effects of the formulation.- Monitor animals closely for any signs of distress and consult with veterinary staff. |
| Conflicting results with published data | - Different experimental conditions (animal strain, age, etc.)- Different compound source or purity | - Carefully compare your experimental protocol with published studies.- Verify the identity and purity of your this compound compound. |
Experimental Protocols
Dose-Response Study for Behavioral Analysis
-
Animal Model: Select an appropriate mouse strain for your research question (e.g., C57BL/6 for general studies).
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline).
-
Administration: Administer the compound via the chosen route (e.g., i.p. injection).
-
Behavioral Testing: At a predetermined time point after administration, perform the relevant behavioral test (e.g., Morris water maze for memory).
-
Data Analysis: Analyze the behavioral data to determine the effective dose range.
Pharmacokinetic (PK) Study
-
Animal Model: Use a common rodent model such as Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for optimizing this compound dosage in vivo.
References
preventing degradation of CGP52411 in solution
Welcome to the technical support center for CGP52411. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For preparing stock solutions, newly opened, anhydrous DMSO is recommended to minimize the introduction of water, which can contribute to hydrolysis.
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Please refer to the table below for recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature or -20°C | Up to 3 years at -20°C | Protect from light and moisture. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for shorter-term storage. | |
| In Ethanol | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for shorter-term storage. |
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing isoindole-1,3-dione and diphenylamine moieties, potential degradation pathways include:
-
Hydrolysis: The imide ring of the isoindole-1,3-dione moiety can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The diphenylamine portion of the molecule may be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation. Compounds with similar aromatic amine structures are known to be light-sensitive.
Q4: How can I assess the purity and degradation of my this compound solution?
A4: The most common method for assessing the purity of small molecules like this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems you might encounter with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations- Solvent evaporation | - Gently warm the solution to 37°C and sonicate briefly.- Ensure the storage vial is sealed tightly to prevent evaporation.- Prepare a fresh stock solution at a lower concentration. |
| Loss of biological activity | - Degradation of this compound- Repeated freeze-thaw cycles | - Prepare fresh working solutions from a new aliquot of the stock solution.- Review storage and handling procedures.- Perform a stability check of your stock solution using HPLC. |
| Inconsistent experimental results | - Inconsistent concentration of active this compound due to degradation- Incompatibility with buffer components | - Use freshly prepared solutions for each experiment.- Verify the compatibility of your experimental buffer with this compound. Avoid highly acidic or basic buffers if possible. |
| Color change in solution | - Oxidation of the compound | - Protect the solution from light.- Use de-gassed solvents to minimize dissolved oxygen.- Prepare fresh solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, the vial can be gently vortexed and sonicated in a water bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for addressing this compound instability.
Technical Support Center: Interpreting Unexpected Results with CGP52411
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing CGP52411 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am observing an effect of this compound in a cell line that does not express EGFR. Why is this happening?
A1: This is a strong indicator of off-target activity. While this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. This is often due to the conserved nature of the ATP-binding pocket across the kinome. Known off-targets of this compound include c-Src and certain isoforms of Protein Kinase C (PKC).[1][2] It is recommended to perform a dose-response experiment to determine if the effect is concentration-dependent and consider using concentrations closer to the IC50 for EGFR (0.3 µM) to minimize off-target effects.[3][4][5]
Q2: My cells are showing unexpected morphological changes or a level of apoptosis not typically associated with EGFR inhibition. What could be the cause?
A2: Unanticipated cellular phenotypes can arise from the inhibition of signaling pathways other than the canonical EGFR pathway. This compound has been shown to block the toxic influx of Ca2+ ions into neuronal cells and to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates.[4][5] While these effects are primarily documented in the context of Alzheimer's disease research, they highlight the compound's ability to influence cellular processes beyond EGFR signaling. It is crucial to assess the activation state of known off-target kinases, such as c-Src, and to consider the potential impact on calcium signaling and protein aggregation in your specific cell model.
Q3: I am not observing the expected inhibition of downstream signaling (e.g., p-Akt, p-ERK) in my EGFR-positive cell line. What should I do?
A3: There are several potential reasons for this observation:
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Cell Line Resistance: The cell line may possess a mutation in the EGFR gene that confers resistance to ATP-competitive inhibitors like this compound.
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Compound Inactivity: Ensure that your stock of this compound is properly stored and has not degraded. It is advisable to test the compound in a well-characterized sensitive cell line as a positive control.
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Constitutive Pathway Activation: The signaling pathway may be activated downstream of EGFR through alternative mechanisms, bypassing the need for EGFR activity.
Q4: I am seeing conflicting results between different experimental replicates. What are the common sources of variability?
A4: Inconsistent results can stem from several factors:
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to inhibitors.
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Compound Preparation: Inconsistent dilution or storage of this compound can lead to variability in the effective concentration.
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Assay Performance: Ensure that all steps of your experimental protocol are performed consistently across replicates.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common unexpected outcomes when using this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Activity in EGFR-negative cells | Off-target effects | 1. Perform a dose-response curve to determine the IC50 in both EGFR-positive and EGFR-negative cell lines for comparison.2. Lower the concentration of this compound to be closer to the EGFR IC50 (0.3 µM).3. Investigate the expression and activity of known off-targets (c-Src, PKC isoforms) in your cell line. |
| Unexpected phenotype (e.g., unusual morphology, high toxicity) | Inhibition of non-EGFR pathways (e.g., calcium signaling, protein aggregation) | 1. Review the literature for known effects of inhibiting c-Src or PKC in your cell model.2. Consider assays to measure changes in intracellular calcium or protein aggregation.3. Compare the phenotype to that of other, more selective EGFR inhibitors. |
| Lack of downstream signaling inhibition (p-Akt, p-ERK) | 1. EGFR resistance mutations.2. Degraded compound.3. Constitutive downstream activation. | 1. Sequence the EGFR gene in your cell line to check for known resistance mutations.2. Validate your this compound stock on a sensitive control cell line.3. Investigate the activation status of proteins downstream of EGFR, such as RAS or PI3K. |
| High background in in vitro kinase assays | Non-specific binding or inhibition | 1. Optimize the ATP concentration in your assay; this compound is an ATP-competitive inhibitor.2. Include appropriate positive and negative controls (e.g., a known active kinase and a denatured kinase).3. Run a counterscreen against other kinases to assess specificity. |
| Inhibition of β-amyloid aggregation in a non-neuronal context | Direct interaction with amyloidogenic proteins | 1. This is a known activity of this compound.2. If this is an unexpected and confounding result, consider whether your experimental system involves other amyloid-like protein aggregation that could be affected. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro EGFR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on EGFR kinase activity.
-
Reagents and Materials:
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Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
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Poly(Glu, Tyr) 4:1 peptide substrate
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This compound stock solution (in DMSO)
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Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
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384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 5 µL of a solution containing the EGFR kinase and the peptide substrate to each well.
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Incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate for 60 minutes at 30°C.
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Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent.
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Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
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Cellular Phospho-EGFR Western Blot
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
-
Reagents and Materials:
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EGFR-overexpressing cell line (e.g., A431)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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This compound stock solution (in DMSO)
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Human Epidermal Growth Factor (EGF)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
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Serum-starve the cells for 12-24 hours in serum-free medium.
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Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
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Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
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Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
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Lyse the cells in lysis buffer and collect the lysates.
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Determine the protein concentration of each lysate using the BCA assay.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.
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Visualizing Signaling and Experimental Workflows
This compound Mechanism of Action and Off-Target Effects
Caption: On- and off-target effects of this compound.
General Experimental Workflow for Testing this compound
Caption: A logical workflow for characterizing this compound effects.
References
Technical Support Center: Understanding Potential Off-Target Effects of CGP52411
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of CGP52411 (also known as DAPH or 4,5-dianilinophthalimide). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in interpreting their experimental results and anticipating potential confounding variables when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 0.3 µM.[1][2][3] Its primary mechanism of action involves blocking the signal transduction pathway mediated by EGFR, which is often deregulated in proliferative diseases.[1][4]
Q2: What are the known off-target kinases of this compound?
While this compound is selective for EGFR, it has been shown to inhibit other kinases, particularly at higher concentrations. The known off-target kinases include:
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p185c-erbB2 (HER2/neu): this compound inhibits the autophosphorylation of p185c-erbB2, a member of the EGFR family, with a reported IC50 of 10 µM in cells.[3]
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c-Src: This non-receptor tyrosine kinase is inhibited by this compound with a reported IC50 of 16 µM in an in vitro autophosphorylation assay.[3]
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Protein Kinase C (PKC): this compound has been shown to inhibit conventional PKC isozymes (α, β-1, β-2, and γ) isolated from porcine brain with an IC50 of 80 µM. It does not appear to inhibit non-conventional (δ, ε, and ζ) or atypical (η) PKC isozymes.[3]
Q3: Beyond kinases, what other cellular processes can be affected by this compound?
This compound has demonstrated significant effects on two other key cellular processes:
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β-Amyloid Fibril Formation: It has been reported to inhibit and even reverse the formation of β-amyloid (Aβ42) fibrils, which are associated with Alzheimer's disease.[1][2]
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Calcium Influx: this compound can block the toxic influx of Ca2+ ions into neuronal cells.[1][2] This effect is linked to its neuroprotective properties, particularly in the context of amyloid-beta-induced toxicity.
Q4: Is a comprehensive kinase selectivity profile (kinome scan) available for this compound?
Currently, a comprehensive public kinome scan profiling this compound against a broad panel of hundreds of kinases has not been identified in the reviewed literature. The known off-target information is primarily from studies focusing on a limited number of related kinases. Therefore, caution is advised when interpreting results, as other off-target interactions cannot be ruled out.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their experiments with this compound, potentially arising from its off-target effects.
Issue 1: Unexpected phenotypic changes not readily explained by EGFR inhibition alone.
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Possible Cause: The observed phenotype could be due to the inhibition of p185c-erbB2, c-Src, or conventional PKC isozymes, especially if using higher concentrations of this compound.
-
Troubleshooting Steps:
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Concentration Optimization: Determine the minimal effective concentration of this compound that inhibits EGFR signaling in your system to minimize off-target effects.
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Orthogonal Inhibition: Use a structurally different and more specific EGFR inhibitor as a control to confirm that the observed phenotype is indeed EGFR-dependent.
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Direct Target Engagement: If possible, directly measure the phosphorylation status or activity of suspected off-target kinases (p185c-erbB2, c-Src, PKC) in your experimental model upon treatment with this compound.
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Issue 2: Observing neuroprotective effects or changes in cellular aggregation.
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Possible Cause: These effects are likely related to this compound's ability to interfere with β-amyloid fibril formation and/or block calcium influx.
-
Troubleshooting Steps:
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Amyloid Beta Quantification: If studying neurodegenerative models, directly measure the levels of Aβ42 aggregation in the presence and absence of this compound using techniques like Thioflavin T assays or Western blotting for oligomers.
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Calcium Imaging: Utilize calcium indicator dyes (e.g., Fura-2, Fluo-4) to directly measure intracellular calcium levels and assess the impact of this compound on calcium homeostasis in your cells.
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Issue 3: Discrepancies between in vitro kinase assay results and cellular activity.
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Possible Cause: The IC50 values for off-target kinases were determined in specific in vitro or cellular contexts. The effective concentration of this compound required to inhibit these off-targets in your specific cell line or experimental setup may differ due to factors like cell permeability, expression levels of the target kinases, and the presence of competing ATP.
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Troubleshooting Steps:
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Cellular IC50 Determination: If a specific off-target effect is suspected, perform a dose-response experiment in your cellular model to determine the IC50 for that particular off-target.
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Review Experimental Conditions: Compare your experimental setup (e.g., ATP concentration in kinase assays) with the conditions used in the original publications to understand potential sources of variability.
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Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary and off-target kinases.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| EGFR | 0.3 | In vitro kinase assay | [1][3] |
| p185c-erbB2 | 10 | Cellular autophosphorylation | [3] |
| c-Src | 16 | In vitro autophosphorylation | [3] |
| Conventional PKC (α, β-1, β-2, γ) | 80 | In vitro kinase assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this document are provided below to assist in experimental design and replication.
In Vitro EGFR Tyrosine Kinase Assay (Adapted from Buchdunger et al., 1994)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against EGFR tyrosine kinase.
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Enzyme and Substrate Preparation:
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Recombinant EGFR tyrosine kinase domain is purified from a suitable expression system.
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A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used.
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Reaction Mixture:
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Prepare a reaction buffer containing Tris-HCl (pH 7.4), MnCl2, MgCl2, and DTT.
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Add the EGFR enzyme and the peptide substrate to the buffer.
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Inhibitor Addition:
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Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.
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-
Initiation of Reaction:
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Initiate the kinase reaction by adding [γ-³²P]ATP.
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Incubation:
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Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
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-
Termination and Detection:
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Stop the reaction by adding phosphoric acid.
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Spot the reaction mixture onto phosphocellulose paper filters.
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Wash the filters to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cellular p185c-erbB2 Autophosphorylation Assay (Adapted from Buchdunger et al., 1994)
This protocol outlines a method to assess the inhibitory effect of this compound on the autophosphorylation of p185c-erbB2 in a cellular context.
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Cell Culture and Treatment:
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Culture a cell line that overexpresses p185c-erbB2 (e.g., SK-OV-3).
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Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents and phosphatase inhibitors.
-
-
Immunoprecipitation:
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Incubate the cell lysates with an anti-p185c-erbB2 antibody to capture the receptor.
-
Add protein A- or protein G-sepharose beads to precipitate the antibody-receptor complex.
-
-
SDS-PAGE and Western Blotting:
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Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated form of p185c-erbB2.
-
Subsequently, strip and re-probe the membrane with an anti-p185c-erbB2 antibody to determine the total amount of the protein.
-
-
Analysis:
-
Quantify the band intensities for both phosphotyrosine and total p185c-erbB2.
-
Normalize the phosphotyrosine signal to the total protein signal.
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Calculate the percentage of inhibition of autophosphorylation and determine the IC50 value.
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β-Amyloid Fibril Disassembly Assay (Adapted from Blanchard et al., 2004)
This protocol describes a method to evaluate the ability of this compound to disassemble pre-formed β-amyloid fibrils.
-
Fibril Formation:
-
Prepare Aβ42 fibrils by incubating a solution of synthetic Aβ42 peptide in an appropriate buffer (e.g., PBS) at 37°C for several days with gentle agitation.
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Confirm fibril formation using transmission electron microscopy (TEM) or a Thioflavin T (ThT) fluorescence assay.
-
-
Disassembly Reaction:
-
Incubate the pre-formed Aβ42 fibrils with different concentrations of this compound.
-
-
Monitoring Disassembly:
-
Thioflavin T (ThT) Fluorescence Assay:
-
At various time points, take aliquots of the reaction mixture and add ThT solution.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm). A decrease in fluorescence indicates fibril disassembly.
-
-
Transmission Electron Microscopy (TEM):
-
Visualize aliquots of the reaction mixture at different time points by TEM to observe changes in fibril morphology and abundance.
-
-
-
Data Analysis:
-
Plot the ThT fluorescence or quantify the fibril density from TEM images over time for each this compound concentration to assess the rate and extent of disassembly.
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Cellular Calcium Influx Assay
This protocol provides a general method for measuring changes in intracellular calcium concentration in response to a stimulus and the effect of this compound.
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Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
-
Inhibitor Pre-treatment:
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Wash the cells to remove excess dye and pre-incubate them with the desired concentration of this compound for a specified period.
-
-
Stimulation and Imaging:
-
Place the cells on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
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Add a stimulus known to induce calcium influx in your cell type (e.g., a specific agonist, ionophore, or Aβ42 oligomers).
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Record the changes in fluorescence intensity over time.
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-
Data Analysis:
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Quantify the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) as a measure of the change in intracellular calcium concentration.
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Compare the calcium response in this compound-treated cells to that in control cells to determine the inhibitory effect.
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Visualizations
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for assessing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 52411 | CAS 145915-58-8 | this compound | DAPH | Tocris Bioscience [tocris.com]
- 3. xcessbio.com [xcessbio.com]
- 4. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CGP52411 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxic effects of CGP52411 in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.3 µM.[1] By binding to the tyrosine kinase domain of EGFR, it blocks downstream signaling pathways involved in cell proliferation and survival.[2] Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a key therapeutic target.[2]
Q2: I am observing high levels of cell death in my culture after treatment with this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
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On-target toxicity: EGFR signaling is crucial for the survival of certain cell types. Inhibition of this pathway can inherently lead to apoptosis or cell cycle arrest.[2]
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Off-target effects: At higher concentrations, this compound may interact with other kinases or cellular targets, leading to unintended toxicity.[3][4] It has been shown to inhibit c-src kinase and Protein Kinase C (PKC) isozymes at higher concentrations.[1]
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Suboptimal experimental conditions: Factors such as incorrect solvent concentration, extended incubation times, or inappropriate cell density can exacerbate cytotoxicity.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to EGFR inhibitors due to differences in their genetic background and dependence on the EGFR pathway.[5]
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Here are several strategies to mitigate cytotoxicity:
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Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect with minimal cell death.
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Optimize Incubation Time: A time-course experiment can identify the shortest exposure time necessary to observe the desired biological effect.[6]
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Use a Serum-Free or Reduced-Serum Medium: Serum contains growth factors that can activate pathways downstream of EGFR, potentially influencing the cellular response to this compound. Serum-starvation for a period before and during treatment can sometimes reduce variability.[2]
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Select the Appropriate Cell Line: If possible, use cell lines where the EGFR pathway is a known driver of proliferation. This can help distinguish on-target from off-target effects.
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Monitor Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells.[2] It is advisable to include a vehicle control in all experiments.[2]
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | Inconsistent cell passage number or confluence. Inconsistent preparation of this compound solutions. | Use cells within a consistent and narrow passage number range. Seed cells at the same density for each experiment. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. Prepare working solutions by diluting the stock in pre-warmed medium and vortexing thoroughly. |
| Observed cytotoxicity does not correlate with EGFR inhibition. | Off-target effects are the primary driver of cell death. | Perform a counter-screen with a cell line that does not express EGFR. If cytotoxicity persists, it is likely due to off-target effects.[3] |
| No significant effect on cell viability at expected active concentrations. | The chosen cell line is resistant to EGFR inhibition. The compound has degraded. | Confirm EGFR expression and dependency in your cell line. Use a positive control (e.g., another known EGFR inhibitor) to validate the assay. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present such data. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | EGFR Status | Hypothetical IC50 (µM) |
| A431 | Epidermoid Carcinoma | Overexpression | 0.5 |
| PC-9 | Non-Small Cell Lung Cancer | Activating Mutation | 0.1 |
| MCF-7 | Breast Cancer | Low Expression | > 10 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 5.2 |
Table 2: Example of a Dose-Response Experiment to Determine Optimal this compound Concentration
Disclaimer: This table presents hypothetical data to guide experimental design.
| This compound Concentration (µM) | % Cell Viability (A431 cells, 48h) | % EGFR Phosphorylation Inhibition |
| 0 (Vehicle Control) | 100% | 0% |
| 0.01 | 98% | 15% |
| 0.1 | 85% | 60% |
| 0.5 | 52% | 95% |
| 1.0 | 35% | 98% |
| 5.0 | 15% | 99% |
| 10.0 | 5% | 100% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
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This compound stock solution (10 mM in DMSO)
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Selected cancer cell line (e.g., A431)
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Complete cell culture medium (e.g., DMEM + 10% FBS)
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Sterile 96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.[2] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[2]
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
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Target cells
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
References
Technical Support Center: Confirming CGP52411 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of CGP52411 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as DAPH, is a selective and potent, orally active, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is to block the autophosphorylation of EGFR by competing with ATP for its binding site in the kinase domain. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for EGFR, it has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit c-Src kinase and conventional Protein Kinase C (PKC) isozymes (α, β-1, β-2, and γ).[2] It is crucial to consider these off-target effects when interpreting experimental results.
Q3: My this compound is not showing the expected inhibitory effect. What are some common reasons?
A3: Several factors could contribute to a lack of inhibitory effect. These include:
-
Compound Integrity: Ensure the compound has been stored correctly (dry, dark, at -20°C for long-term storage) and that stock solutions are fresh.[2]
-
Cell Line Specificity: The sensitivity of a cell line to an EGFR inhibitor can vary depending on the expression level of EGFR and the presence of activating or resistance mutations.
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Experimental Conditions: Suboptimal assay conditions, such as incorrect inhibitor concentration, incubation time, or cell density, can affect the outcome.
-
Off-Target Pathway Activation: The observed phenotype might be influenced by the activation of compensatory signaling pathways.
Troubleshooting Guides
Problem 1: No Inhibition of EGFR Phosphorylation Observed in Western Blot
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Compound | Prepare fresh stock solutions of this compound in DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Low EGFR Expression/Activity in Cell Line | Select a cell line with high EGFR expression (e.g., A431). If basal phosphorylation is low, stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation before inhibitor treatment. |
| Suboptimal Antibody Performance | Validate your primary antibodies for phosphorylated EGFR (p-EGFR) and total EGFR. Ensure you are using the recommended antibody dilutions and incubation times. |
| Issues with Western Blot Protocol | Ensure that lysis buffers contain phosphatase and protease inhibitors to preserve protein phosphorylation. Optimize protein transfer and antibody incubation conditions. |
| Drug Efflux | Some cancer cells express multidrug resistance transporters (e.g., P-glycoprotein) that can pump out the inhibitor. Consider using a P-glycoprotein inhibitor as a control to test for this possibility. |
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
| Time-Dependent Effects | The IC50 value can be dependent on the incubation time.[3] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 3: Distinguishing On-Target vs. Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of Other Kinases (e.g., c-Src, PKC) | Perform a dose-response experiment. On-target effects should occur at concentrations close to the known IC50 for EGFR (0.3 µM).[1] Off-target effects are more likely at higher concentrations. Use a structurally different EGFR inhibitor to see if it produces the same phenotype. |
| Activation of Compensatory Pathways | Analyze the phosphorylation status of key downstream effectors of EGFR (e.g., Akt, ERK) and potential off-target pathways using Western blotting. |
| Cell Line-Specific Responses | Use a control cell line with low or no EGFR expression to determine if the observed effect is EGFR-dependent. |
| Rescue Experiment | In a cell line expressing a drug-resistant mutant of EGFR, the effects of an on-target inhibitor should be diminished. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| EGFR | Kinase Assay | In Vitro | 0.3 µM | [1] |
| EGFR Autophosphorylation | Cellular Assay | A431 cells | 1 µM | [2] |
| c-Src Autophosphorylation | Cellular Assay | A431 cells | 16 µM | [2] |
| p185c-erbB2 Phosphorylation | Cellular Assay | - | 10 µM | [2] |
| PKC Isozymes | Kinase Assay | Porcine Brain | 80 µM | [2] |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with EGF (100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for confirming this compound activity and specificity.
References
Technical Support Center: Experiments Using CGP52411
Welcome to the technical support center for CGP52411. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this selective Epidermal Growth Factor Receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 0.3 μM. By binding to the ATP pocket of the EGFR kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. Additionally, this compound has been shown to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates associated with Alzheimer's disease and to block the toxic influx of Ca2+ ions into neuronal cells.
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for EGFR, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects to interpret experimental results accurately. Known off-targets include c-src kinase and Protein Kinase C (PKC) isozymes. It is recommended to perform a dose-response experiment to determine the optimal concentration for EGFR inhibition while minimizing off-target effects in your specific experimental system.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO and ethanol. For a 10 mM stock solution, dissolve 3.29 mg of this compound (MW: 329.35 g/mol ) in 1 mL of DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: I am observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A4: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. This can be caused by the compound's low solubility in aqueous environments, interactions with media components, or temperature shifts.[1] To troubleshoot this, you can try the following:
-
Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the media.
-
Increase the serum concentration (if applicable): Serum proteins can sometimes help to keep hydrophobic compounds in solution. However, be aware that serum contains growth factors that can activate EGFR, potentially confounding your results.
-
Prepare fresh dilutions: Do not use old working solutions, as the compound may have degraded or precipitated over time.
-
Pre-warm the media: Adding the DMSO stock to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the final working solution might help to redissolve small precipitates.
Q5: My results with this compound are inconsistent between experiments. What are the possible reasons?
A5: Inconsistent results can stem from several factors:
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Compound stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell passage number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes, including alterations in EGFR expression or the emergence of resistance.
-
Cell density: Seed cells at a consistent density for all experiments, as this can affect their response to treatment.
-
Serum concentration: Variations in serum batches or concentrations can impact EGFR signaling and the inhibitor's effectiveness.
-
Inhibitor concentration: Double-check your calculations and dilutions to ensure you are using the intended final concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced inhibition of EGFR phosphorylation | 1. Inactive compound. 2. Low inhibitor concentration. 3. Cell line resistance (e.g., T790M mutation in EGFR). 4. High serum concentration in the media. | 1. Use a fresh aliquot of this compound and prepare a new stock solution. 2. Perform a dose-response experiment to determine the IC50 in your cell line. 3. Verify the EGFR mutation status of your cell line. 4. Reduce serum concentration or use serum-free media during the experiment. |
| Unexpected cell toxicity or phenotype | 1. Off-target effects at high concentrations. 2. Solvent (DMSO) toxicity. 3. Compound precipitation leading to concentrated "hot spots". | 1. Lower the concentration of this compound to a range closer to its EGFR IC50. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Visually inspect the media for precipitates and follow the troubleshooting steps for solubility issues. |
| Inhibition of downstream signaling (e.g., p-ERK, p-Akt) is not observed despite EGFR phosphorylation inhibition | 1. Activation of alternative signaling pathways. 2. Constitutive activation of downstream components (e.g., KRAS or PIK3CA mutations). | 1. Investigate other potential signaling pathways that might be compensating for EGFR inhibition. 2. Check the mutational status of key downstream signaling molecules in your cell line. |
| Variability in Aβ42 aggregation assay results | 1. Inconsistent preparation of Aβ42 monomers. 2. Variability in incubation conditions (temperature, agitation). 3. Interference from the compound with the detection method (e.g., Thioflavin T fluorescence). | 1. Follow a stringent protocol for preparing monomeric Aβ42 to ensure a consistent starting material. 2. Maintain precise control over temperature and agitation throughout the assay. 3. Run a control with this compound and the detection agent alone to check for any direct interaction. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation in A431 Cells
This protocol describes the treatment of A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) with this compound and subsequent analysis of EGFR phosphorylation by Western blot.
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate overnight.
-
This compound Treatment: Prepare working dilutions of this compound in serum-free DMEM. Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for 2 hours at 37°C. Include a vehicle control (DMSO only).
-
EGF Stimulation: Add EGF to a final concentration of 50 ng/mL to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Protocol 2: Thioflavin T (ThT) Assay for Aβ42 Aggregation
This protocol describes an in vitro assay to assess the effect of this compound on the aggregation of Aβ42 peptides using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Monomer Preparation:
-
Dissolve the synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Immediately before the assay, dissolve the peptide film in DMSO to a concentration of 1 mM to obtain a stock solution of monomeric Aβ42.
-
-
Assay Setup:
-
Prepare working solutions of this compound in the assay buffer at various concentrations. Include a vehicle control (DMSO only).
-
In a 96-well plate, add the Aβ42 monomer stock to the assay buffer to a final concentration of 10 µM.
-
Add the different concentrations of this compound to the wells containing the Aβ42 solution.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), add ThT to a final concentration of 5 µM to each well.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| EGFR (On-Target) | 0.3 |
| c-src (Off-Target) | 16 |
| PKC (Off-Target) | 80 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for analyzing EGFR phosphorylation after this compound treatment.
References
improving the stability of CGP52411 for long-term experiments
This technical support center provides guidance on improving the stability of CGP52411 for long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for the binding site in the kinase domain of EGFR, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations vary for the powdered form and solutions. For detailed storage information, please refer to the data tables below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For cell culture experiments, this stock solution can then be diluted to the final working concentration in the culture medium. To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended frequency for replenishing this compound in long-term cell culture experiments?
A4: The stability of this compound in cell culture medium at 37°C over extended periods has not been extensively documented in publicly available literature. For long-term experiments (extending beyond 24-48 hours), it is best practice to replace the medium with freshly prepared this compound solution every 24 to 48 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound.
Troubleshooting Guide
Issue 1: I am observing precipitation or cloudiness in my cell culture medium after adding this compound.
-
Possible Cause A: Poor Solubility in Aqueous Medium. Although soluble in DMSO, this compound has low aqueous solubility. When a concentrated DMSO stock is added directly to the culture medium, the compound can precipitate out of solution.
-
Solution: To avoid this, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of complete culture medium, mixing thoroughly by vortexing or pipetting. Then, add this intermediate dilution to the final culture volume. This gradual dilution helps to keep the compound in solution.
-
-
Possible Cause B: High Final DMSO Concentration. While DMSO is a good solvent, high concentrations can be toxic to cells and can also cause some compounds to precipitate when diluted in an aqueous environment.
-
Solution: Ensure the final concentration of DMSO in your cell culture is at a level tolerated by your specific cell line, typically not exceeding 0.5%. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Solution: If you suspect this is the issue, try preparing the this compound dilution in a serum-free medium first, and then adding it to your complete medium. Alternatively, if your experimental design allows, you can conduct the experiment in a serum-free or reduced-serum medium.
-
Issue 2: The inhibitory effect of this compound appears to diminish over the course of my long-term experiment.
-
Possible Cause A: Degradation of the Compound. Small molecules can degrade in the warm, aqueous environment of a cell culture incubator.
-
Solution: As recommended in the FAQs, replenish the cell culture medium with freshly prepared this compound every 24-48 hours. To confirm if degradation is occurring, you can perform a bioactivity assay (such as an IC50 determination) with your aged medium on a fresh batch of cells to see if the potency has decreased.
-
-
Possible Cause B: Development of Cellular Resistance. In long-term cultures, some cancer cell lines can develop resistance to targeted therapies like EGFR inhibitors.
-
Solution: To check for the emergence of resistant clones, you can perform a dose-response experiment at the beginning and end of your long-term experiment to see if the IC50 value has shifted. If resistance is suspected, you may need to analyze the cells for common resistance mechanisms, such as secondary mutations in the EGFR gene.
-
-
Possible Cause C: Incorrect Initial Concentration. Inaccurate pipetting or errors in calculating dilutions can lead to a lower-than-expected starting concentration of the inhibitor.
-
Solution: Always double-check your calculations and use calibrated pipettes. When preparing a new batch of stock solution, it is good practice to validate its activity with a short-term experiment before commencing a long-term study.
-
Issue 3: I am not observing any effect from this compound, even at high concentrations.
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Possible Cause A: Improperly Stored Compound. If the powdered compound or stock solutions have been stored incorrectly or for too long, they may have lost activity.
-
Solution: Always refer to the manufacturer's storage recommendations. If there is any doubt about the age or storage conditions of your compound, it is best to use a fresh vial.
-
-
Possible Cause B: Cell Line Insensitivity. The cell line you are using may not be dependent on the EGFR signaling pathway for its growth and survival.
-
Solution: Confirm that your cell line expresses EGFR and is known to be sensitive to EGFR inhibition. You can test this by performing a Western blot to check for the phosphorylation of EGFR (p-EGFR) and its downstream targets like Akt and ERK in the presence and absence of EGF stimulation and this compound treatment.
-
-
Possible Cause C: Presence of Alternative Signaling Pathways. The cancer cells may have activated alternative "bypass" signaling pathways that allow them to survive even when EGFR is inhibited.
-
Solution: Investigating potential bypass mechanisms may require more in-depth molecular analysis, such as RNA sequencing or proteomic studies.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Alternative Name | DAPH |
| Chemical Formula | C₂₀H₁₅N₃O₂ |
| Molecular Weight | 329.35 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM) |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C.[2]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.[2][3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK.
Materials:
-
This compound
-
EGFR-sensitive cancer cell line (e.g., A431)
-
Complete cell culture medium
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).[4]
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC₅₀) or a vehicle control for 2-4 hours.[4]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Mandatory Visualization
Caption: Workflow for assessing this compound stability and activity in long-term cell culture experiments.
Caption: Simplified EGFR signaling pathway showing the point of inhibition by this compound.
Caption: The Ras-Raf-MEK-ERK (MAPK) signaling cascade, a downstream effector of EGFR.
Caption: The PI3K/Akt signaling pathway, another key downstream cascade of EGFR.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of CGP52411
Welcome to the technical support center for CGP52411. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as DAPH, is a selective and potent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary mechanism is to block the autophosphorylation of EGFR and its downstream signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4] It has an IC50 of approximately 0.3 μM for EGFR in vitro.[1][3][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study tumors that overexpress EGFR.[1] It is also investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates and block the toxic influx of Ca2+ ions into neuronal cells.[1][2][3]
Q3: How should I store and handle this compound?
A3: For long-term storage, solid this compound should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][5][6] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.[6]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability is a known challenge with small molecules and can arise from several factors during synthesis and purification. These can include:
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Purity differences: The presence of impurities or by-products from the synthesis process.
-
Polymorphism: The existence of different crystalline forms of the compound with varying solubility and activity.
-
Residual solvents: Solvents from the manufacturing process that may not have been completely removed.
-
Degradation: Improper storage or handling leading to the breakdown of the compound.
It is crucial to perform quality control checks on each new batch to ensure consistency.
Troubleshooting Guide for Batch-to-Batch Variability
Encountering variability in your experimental results when using different batches of this compound can be frustrating. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
Step 1: Initial Quality Control of New Batches
Before using a new batch of this compound in your experiments, it is essential to perform some basic quality control checks.
Recommended QC Tests:
| Parameter | Method | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight (329.35 g/mol ) |
| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should be consistent with the known structure of this compound and previous batches. |
| Solubility | Visual Inspection | Should dissolve completely in DMSO at the desired stock concentration (e.g., 10 mM). |
Protocol: Purity and Identity Verification by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Analysis:
-
Determine the purity by calculating the area under the main peak as a percentage of the total peak area in the HPLC chromatogram.
-
Confirm the identity by matching the mass-to-charge ratio (m/z) of the main peak with the expected molecular weight of this compound.
-
Step 2: Functional Validation of Each Batch
Even if the analytical data appears consistent, the biological activity of each batch should be verified. An in vitro kinase assay to determine the IC50 value is a reliable method for functional validation.
Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound from different batches in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the EGFR enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP solution in kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
-
Kinase Reaction:
-
Add 5 µL of the kinase reaction mix (containing EGFR and substrate) to the wells of a 384-well plate.
-
Add 1 µL of the serially diluted this compound or DMSO control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each batch.
-
Expected IC50 Values for EGFR Inhibition by this compound
| Target | Reported IC50 (µM) |
| EGFR | 0.3[1][3][5] |
| c-Src | 16[7][5] |
| PKC | 80[7][5] |
If the IC50 value of a new batch deviates significantly (e.g., >3-fold) from the expected value or previous batches, it may indicate a problem with the compound's potency.
Step 3: Cell-Based Assay Validation
To ensure that the observed variability is not due to experimental artifacts, it is good practice to validate the activity of different batches in a cell-based assay.
Protocol: Cell-Based EGFR Phosphorylation Assay
-
Cell Culture: Plate A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Serum-starve the cells for 16-18 hours in a low-serum medium (0.1% FBS).
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound from different batches for 1-2 hours. Include a DMSO vehicle control.
-
EGFR Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the level of phosphorylated EGFR (p-EGFR) and total EGFR using a cell-based ELISA kit or by Western blotting.
-
-
Data Analysis:
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Plot the normalized p-EGFR signal against the this compound concentration to determine the cellular IC50 for each batch.
-
EGFR Signaling Pathway
This compound inhibits the tyrosine kinase activity of EGFR, which is the initial step in a complex signaling cascade that regulates cell growth, proliferation, and survival. Understanding this pathway can help in designing experiments and interpreting results.
Caption: Simplified diagram of the EGFR signaling pathway and the point of inhibition by this compound.
By following these troubleshooting steps and understanding the underlying biological pathways, researchers can more effectively manage the challenges of batch-to-batch variability when working with this compound.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. captivatebio.com [captivatebio.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with CGP52411
This guide is designed to assist researchers, scientists, and drug development professionals who are encountering unexpected results when using CGP52411 as an Epidermal Growth Factor Receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action and potency of this compound against EGFR?
This compound, also known as DAPH, is a selective and potent ATP-competitive inhibitor of EGFR.[1][2][3] It has been reported to have an in vitro IC50 value of 0.3 μM for EGFR.[1][2][3] The compound works by binding to the ATP-binding site of the EGFR's intracellular kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways.[1][4]
Q2: Are there any other known biological activities of this compound?
Yes, beyond its effects on EGFR, this compound has been shown to inhibit and reverse the formation of β-amyloid (Aβ42) fibril aggregates, which are associated with Alzheimer's disease.[1][2] It also blocks the toxic influx of Ca2+ ions into neuronal cells.[1][5] While it is selective for EGFR, it can inhibit other kinases at higher concentrations. For instance, it inhibits c-src kinase and Protein Kinase C (PKC) isozymes with IC50 values of 16 μM and 80 μM, respectively.[5][6]
Troubleshooting Guide: this compound Not Showing Expected EGFR Inhibition
If you are not observing the expected inhibition of EGFR in your experiments with this compound, please review the following potential causes and troubleshooting steps.
Problem Area 1: Compound Integrity and Handling
| Potential Issue | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound. It should be stored as a solid at room temperature and as a stock solution (e.g., in DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial stock concentration. If possible, confirm the concentration and purity of your this compound stock using analytical methods like HPLC or LC-MS. Prepare fresh dilutions for each experiment. |
| Solubility Issues | This compound is soluble in DMSO and ethanol.[2] Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to prevent solvent-induced artifacts. Visually inspect for any precipitation of the compound in your media. |
Problem Area 2: Experimental Setup and Assay Conditions
| Potential Issue | Troubleshooting Steps |
| Cell Line Specificity | Confirm that your chosen cell line expresses sufficient levels of functional EGFR. The activation state of the EGFR pathway can vary between cell lines. Consider using a well-characterized cell line with high EGFR expression, such as A431 cells, as a positive control.[5][6] |
| Suboptimal Ligand Stimulation | If you are studying ligand-induced EGFR activation, ensure you are using an optimal concentration of the ligand (e.g., EGF or TGF-α) and an appropriate stimulation time to induce robust EGFR phosphorylation. |
| High Cellular ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of this compound can be affected by high intracellular ATP levels. Biochemical assays often use lower ATP concentrations than those found in cells, which can lead to discrepancies between in vitro and cellular IC50 values.[7] Consider using cell-based assays that are less sensitive to ATP concentration or perform ATP-competition assays. |
| Assay Interference | Some compounds can interfere with certain assay formats, for example, by fluorescing or quenching signals in fluorescence-based assays. If using such an assay, consider a different detection method (e.g., western blotting for phospho-EGFR) to validate your findings. |
Problem Area 3: Data Analysis and Interpretation
| Potential Issue | Troubleshooting Steps |
| Inappropriate Controls | Always include a vehicle control (e.g., DMSO) to account for any solvent effects. A known, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) should be used as a positive control to validate the assay's performance.[8][9] |
| Incorrect Data Normalization | Ensure that your data is correctly normalized to the positive (ligand-stimulated, no inhibitor) and negative (unstimulated or vehicle) controls. |
Experimental Protocols
Protocol 1: Western Blotting for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on ligand-induced EGFR phosphorylation in a cellular context.
Materials:
-
Cell line with endogenous EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 μM) or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total-EGFR signal.
Visualizations
Expected EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected this compound Activity
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
Technical Support Center: Investigating Inconsistent Effects of GABA-B Receptor Antagonists
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments involving GABA-B receptor antagonists. While the query specifically mentioned CGP52411, it is crucial to note that publicly available scientific literature and commercial suppliers consistently identify This compound as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) , not a GABA-B receptor antagonist.
It is a common challenge in pharmacology for compounds to be misidentified due to similar nomenclature. Several compounds with the "CGP" prefix are indeed potent and widely used GABA-B receptor antagonists. This guide will focus on the known inconsistent effects of these established GABA-B antagonists, such as CGP 35348, CGP 52432, and CGP 55845 , to address the core of the issue raised.
Frequently Asked Questions (FAQs)
Q1: My experiment with a "CGP" compound is yielding inconsistent results. What are the potential causes?
Inconsistent effects with CGP compounds targeting GABA-B receptors can stem from several factors:
-
Compound Identity: Double-check that you are using the correct CGP compound for GABA-B receptor antagonism (e.g., CGP 35348, CGP 55845) and not an unrelated compound like the EGFR inhibitor this compound.
-
Off-Target Effects: Some GABA-B antagonists, including CGP 35348 and CGP 52432, have been shown to have intrinsic activity independent of GABA-B receptors, such as the inhibition of glycine exocytosis. This can lead to unexpected results, especially in systems where glycinergic transmission is prominent[1].
-
Receptor Subtypes and Location: The potency of CGP compounds can differ between presynaptic and postsynaptic GABA-B receptors, as well as between autoreceptors (on GABAergic neurons) and heteroreceptors (on other types of neurons like glutamatergic neurons)[2][3][4]. The specific receptor population in your experimental preparation will significantly influence the outcome.
-
Dosage and Concentration: The dose-response relationship for GABA-B antagonists is not always linear. For example, CGP 35348 has shown a bell-shaped dose-response curve for its effects on long-term potentiation (LTP) induced by theta burst stimulation (TBS), where intermediate doses enhanced LTP, but higher doses led to depression[2][5].
-
Experimental Model and Conditions: The effects of GABA-B antagonists can be highly dependent on the experimental model (e.g., in vivo vs. in vitro, specific brain region) and conditions (e.g., mode of neuronal stimulation)[2]. Gender-specific effects have also been reported for compounds like CGP 35348 and CGP 55845 in behavioral studies[6][7].
Q2: I am observing an effect that doesn't seem to be mediated by GABA-B receptors. Is this possible?
Yes. Studies have shown that the effects of certain GABA-B antagonists may persist even in the absence of functional GABA-B receptors. For instance, the intrinsic activity of CGP 35348 and CGP 52432 on glycine release was not diminished in mice lacking GABA-B receptor subunits[1]. This strongly suggests activation of unknown sites or off-target effects are at play and should be considered when interpreting results[1].
Q3: How does the distinction between presynaptic and postsynaptic GABA-B receptors affect my results?
This distinction is critical. Presynaptic GABA-B receptors typically inhibit neurotransmitter release, while postsynaptic receptors mediate slow inhibitory postsynaptic potentials (IPSPs)[8]. Some antagonists have a higher affinity for one type over the other. For example, CGP 35348 has a tenfold lower affinity for presynaptic autoreceptors compared to postsynaptic receptors[2]. This differential affinity can lead to complex outcomes depending on the concentration used. At lower concentrations, you may preferentially block postsynaptic effects, while at higher concentrations, you may also block presynaptic autoreceptors, leading to an increase in GABA release that could confound your results.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Lack of Disinhibition
Possible Cause: Your GABA-B antagonist may have intrinsic inhibitory effects unrelated to GABA-B receptors.
Troubleshooting Steps:
-
Review Literature for Off-Target Effects: Check if your specific antagonist (e.g., CGP 35348) has known off-target effects in your system of interest (e.g., inhibition of glycine release in the spinal cord or hippocampus)[1].
-
Use a Structurally Different Antagonist: Compare the effects with a GABA-B antagonist from a different chemical class, such as SCH 50911, which was shown to be devoid of the intrinsic activity seen with some CGP compounds[1].
-
Utilize GABA-B Knockout/Knockdown Models: If available, test the compound in a model lacking functional GABA-B receptors. If the effect persists, it confirms an off-target mechanism[1].
Issue 2: Variable Dose-Response or a Bell-Shaped Curve
Possible Cause: Differential effects on presynaptic vs. postsynaptic receptors or dependence on the mode of stimulation.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve: Instead of a single concentration, test a wide range of concentrations to fully characterize the effect.
-
Vary Stimulation Parameters: If you are studying synaptic plasticity, compare the antagonist's effects using different induction protocols, such as high-frequency stimulation (HFS) versus theta burst stimulation (TBS). The effects of CGP 35348, for instance, are monotonic with HFS but bell-shaped with TBS[2].
-
Isolate Pre- vs. Postsynaptic Effects: Design experiments to differentiate between pre- and postsynaptic actions. For example, use paired-pulse protocols to assess presynaptic release probability.
Issue 3: Inconsistent Behavioral Effects in Animal Studies
Possible Cause: Factors such as gender, animal strain, or the specific behavioral paradigm can influence outcomes.
Troubleshooting Steps:
-
Account for Sex Differences: Analyze data for male and female animals separately, as gender-specific effects have been documented for CGP compounds in learning and motor coordination tasks[6][7].
-
Standardize Behavioral Protocols: Ensure that the timing of drug administration, handling procedures, and environmental conditions are strictly controlled across all experimental groups.
-
Use Multiple Behavioral Tests: A battery of tests can provide a more comprehensive picture. For example, an effect on spatial memory in a Morris water maze may not be accompanied by changes in motor coordination on a rotarod[6][9].
Data Presentation
Table 1: Differential Effects of Selected "CGP" GABA-B Receptor Antagonists
| Compound | Primary Target | Known Inconsistent or Unexpected Effects | Key Experimental Observations | Reference |
| CGP 35348 | GABA-B Antagonist | - Intrinsic inhibition of glycine exocytosis- Bell-shaped dose-response on LTP (TBS)- Gender-specific behavioral effects | - Effect on glycine release persists in GABA-B knockout mice.- Enhances memory at intermediate doses but not at low or high doses.- Improves spatial learning in male but not female mice post-hypoxia. | [1][2][6] |
| CGP 52432 | GABA-B Antagonist | - Intrinsic inhibition of glycine exocytosis (region-specific)- Potency varies between autoreceptors and heteroreceptors | - Exhibits intrinsic activity in the hippocampus but not the spinal cord.- ~100-fold more potent at GABA autoreceptors than at heteroreceptors on glutamate terminals. | [1][3] |
| CGP 55845 | GABA-B Antagonist | - Gender-specific behavioral effects- Moderate or transient effects on spatial memory | - Improves motor function more in male than female mice post-hypoxia.- Improved spatial memory in a first probe trial, but the effect was lost in a second trial. | [7][9] |
Experimental Protocols
Protocol 1: Assessing Antagonist Effects on Long-Term Potentiation (LTP) in Hippocampal Slices (Adapted from Stäubli et al., 1999[2])
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from an adult rat.
-
Incubation: Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32°C, saturated with 95% O2 / 5% CO2.
-
Recording: Place a recording electrode in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs). Place a stimulating electrode to activate the Schaffer collateral-commissural pathway.
-
Baseline: Establish a stable 20-minute baseline recording of fEPSPs evoked at a low frequency (e.g., 0.033 Hz).
-
Drug Application: Apply the GABA-B antagonist (e.g., CGP 35348 at concentrations ranging from 100 µM to 1000 µM) to the slice via perfusion.
-
LTP Induction: After drug application, induce LTP using one of the following protocols:
-
Theta Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
High-Frequency Stimulation (HFS): Two trains of 100 pulses at 100 Hz, separated by 20 seconds.
-
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.
-
Analysis: Compare the degree of potentiation in drug-treated slices to control slices. Plot the percentage change in fEPSP slope against drug concentration to determine the dose-response relationship for each induction protocol.
Visualizations
Signaling Pathways and Logic Diagrams
Caption: Pre- and postsynaptic actions of GABA-B receptors and their antagonism.
Caption: Logical workflow for troubleshooting inconsistent antagonist effects.
Caption: Hypothesis for bell-shaped dose-response of CGP 35348 on LTP.
References
- 1. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
validating the antagonist activity of CGP52411 at GABA-B receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antagonists targeting the GABA-B receptor, a crucial G-protein coupled receptor (GPCR) involved in mediating the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). While the initial focus of this guide was to validate the antagonist activity of CGP52411 at GABA-B receptors, a thorough review of the scientific literature reveals conflicting information regarding its primary target. Several commercial suppliers list this compound as a GABA-B receptor antagonist; however, published research predominantly identifies it as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide will therefore focus on a selection of well-characterized and widely used GABA-B receptor antagonists, presenting their comparative performance based on available experimental data.
Comparative Analysis of GABA-B Receptor Antagonists
The following tables summarize the quantitative data for several established GABA-B receptor antagonists, providing a basis for their comparison. The data has been compiled from various in vitro and in vivo studies.
| Antagonist | IC50 (nM) | Ki (nM) | pA2 | Experimental System |
| CGP55845 | 5 | 4.47 | 8.3 | Rat brain membranes ([³H]GABA binding), Electrophysiology in rat dorsolateral septal neurons |
| CGP52432 | 85 | - | 6.7 | Electrophysiology in rat dorsolateral septal neurons |
| CGP54626 | - | - | - | Potent and selective antagonist |
| CGP35348 | 34,000 | - | 4.5 | Rat cortical membranes, Electrophysiology in rat dorsolateral septal neurons |
| Saclofen | - | - | - | Selective antagonist |
| SCH 50911 | - | - | - | Orally bioavailable, competitive antagonist |
Note on this compound: While some commercial sources describe this compound as a GABA-B antagonist, peer-reviewed scientific literature predominantly characterizes it as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.3 µM.[1] Further validation in primary research is required to substantiate its activity at GABA-B receptors.
Experimental Protocols for Antagonist Validation
The validation of antagonist activity at GABA-B receptors typically involves a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Protocol: Competitive Radioligand Binding Assay with [³H]CGP54626
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, the radioligand ([³H]CGP54626), and varying concentrations of the unlabeled antagonist (e.g., this compound or other comparators).
-
For total binding, omit the unlabeled antagonist.
-
For non-specific binding, include a high concentration of a known GABA-B agonist (e.g., GABA or baclofen).
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiology
Electrophysiological techniques directly measure the functional consequences of receptor modulation on neuronal activity.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or thalamus) from rodents.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with carbogen (95% O2, 5% CO2).
-
-
Recording:
-
Identify individual neurons under a microscope and establish a whole-cell patch-clamp recording.
-
Record the baseline membrane potential and input resistance.
-
Evoke synaptic responses (e.g., inhibitory postsynaptic potentials or currents, IPSPs/IPSCs) by stimulating afferent pathways.
-
-
Drug Application:
-
Bath-apply a known GABA-B receptor agonist (e.g., baclofen) to induce a change in the recorded parameters (e.g., membrane hyperpolarization or reduction in IPSP amplitude).
-
After establishing a stable agonist effect, co-apply the antagonist (e.g., this compound or other comparators) at various concentrations.
-
-
Data Analysis:
-
Measure the reversal of the agonist-induced effect by the antagonist.
-
Construct a concentration-response curve for the antagonist's ability to block the agonist's effect.
-
Calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Functional Assays: cAMP Measurement
GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol: cAMP Assay
-
Cell Culture:
-
Use a cell line stably expressing recombinant GABA-B receptors (e.g., CHO or HEK293 cells).
-
-
Assay Procedure:
-
Pre-treat the cells with the GABA-B antagonist at various concentrations.
-
Stimulate the cells with a known GABA-B agonist in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP levels using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist for its ability to reverse the agonist-induced inhibition of cAMP production.
-
Visualizing the Validation Process
The following diagrams illustrate the key pathways and workflows involved in validating the antagonist activity of a compound at GABA-B receptors.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Caption: Logical Flow for Antagonist Confirmation.
References
Comparative Guide to EGFR Phosphorylation Inhibitors: Confirming the Efficacy of CGP52411
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP52411, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation, with other established EGFR tyrosine kinase inhibitors (TKIs). The data presented herein confirms the inhibitory action of this compound and offers a comparative analysis of its potency, supported by detailed experimental protocols for verification.
Introduction to EGFR and Its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for normal cell function.
Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers. This makes EGFR an attractive target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. By competing with ATP, these inhibitors block receptor autophosphorylation and subsequent activation of downstream signaling, thereby impeding tumor growth.
This compound is a selective and potent, orally active, ATP-competitive inhibitor of EGFR.[1][2][3][4] This guide will delve into the quantitative data supporting its inhibitory effect on EGFR phosphorylation and compare it with other well-known EGFR inhibitors.
Mechanism of Action of ATP-Competitive EGFR Inhibitors
This compound and other inhibitors listed in this guide function by competitively binding to the ATP pocket of the EGFR's intracellular tyrosine kinase domain. This action prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, a critical step for the activation of downstream signaling pathways. The irreversible inhibitors, such as afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to sustained inhibition.[5][6]
Figure 1. Mechanism of ATP-competitive inhibition of EGFR.
Quantitative Comparison of EGFR Phosphorylation Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of EGFR by 50%. The following table summarizes the IC50 values for this compound and other selected EGFR inhibitors against EGFR autophosphorylation. It is important to note that IC50 values can vary depending on the assay type (e.g., cell-free enzymatic assay vs. cell-based assay) and the cell line used.
| Inhibitor | Generation | Mechanism | Target (Assay Type) | IC50 (nM) | Reference(s) |
| This compound | Preclinical | Reversible | EGFR (in vitro) | 300 | |
| EGFR Autophosphorylation (A431 cells) | 1000 | ||||
| Gefitinib | 1st | Reversible | EGFR Autophosphorylation (NR6 cells) | 21-22 | [7] |
| Erlotinib | 1st | Reversible | EGFR Autophosphorylation (A431 cells) | 300 | [8] |
| Afatinib | 2nd | Irreversible | EGFR Autophosphorylation (PC9HRG cells) | ~20 | [9] |
| Dacomitinib | 2nd | Irreversible | EGFR Kinase Activity | 6 | [10] |
Experimental Protocols
Confirming the inhibitory effect of a compound on EGFR phosphorylation is a critical step in drug development. A Western blot is a widely used and reliable method for this purpose.
Protocol: Western Blot for Detecting Inhibition of EGFR Phosphorylation
This protocol details the steps to assess the ability of an inhibitor, such as this compound, to block EGF-induced EGFR phosphorylation in a cell-based assay.
1. Cell Culture and Treatment: a. Seed cells known to express high levels of EGFR (e.g., A431 human epidermoid carcinoma cells) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for at least 4 hours to reduce basal EGFR activity. c. Pre-treat the cells with various concentrations of the EGFR inhibitor (e.g., this compound) for 1-2 hours. Include a vehicle-only control (e.g., DMSO). d. Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated, untreated control.
2. Cell Lysis: a. After stimulation, immediately place the plates on ice and aspirate the media. b. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][11] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1][11] c. Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel.[1] d. Run the gel at 100-150V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[12] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in 5% BSA/TBST. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST. e. Wash the membrane three times for 10 minutes each with TBST. f. To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin).
7. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system. b. Quantify the band intensities using image analysis software to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Predictors of Response to Dacomitinib in EGFR-Amplified Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to GABA-B Receptor Antagonists: Correcting the Record on CGP52411 and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several key compounds often discussed in the context of the GABA-B receptor. It is crucial to begin by clarifying a common misconception: baclofen is a GABA-B receptor agonist, not an antagonist, and current research identifies CGP52411 primarily as an Epidermal Growth Factor Receptor (EGFR) inhibitor, not a direct GABA-B antagonist. This guide will, therefore, focus on a comparative analysis of true GABA-B antagonists, providing essential data for researchers in neuroscience and drug development.
Correcting the Pharmacological Classifications
-
Baclofen: A derivative of the neurotransmitter GABA, baclofen is a selective agonist for the GABA-B receptor. Its binding to this receptor initiates an inhibitory signaling cascade, leading to its clinical use as a muscle relaxant for treating spasticity.
-
This compound: This compound is predominantly characterized in scientific literature as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 0.3 μM. While it has been noted to block the toxic influx of Ca2+ ions in neuronal cells and inhibit the formation of β-amyloid fibrils, its primary mechanism of action is not through direct antagonism of the GABA-B receptor.
This comparison will focus on well-documented GABA-B antagonists, providing a valuable resource for selecting the appropriate tool compound for in vitro and in vivo studies. The antagonists covered include representatives from the widely used "CGP" series of compounds, as well as the classical antagonists saclofen and phaclofen.
Quantitative Comparison of GABA-B Antagonists
The following table summarizes the binding affinity and potency of several key GABA-B receptor antagonists. These values are critical for determining the appropriate concentrations for experimental use and for comparing the relative efficacy of these compounds.
| Compound | Action | IC50 | pKi | Notes |
| CGP 55845 | Potent, selective GABA-B antagonist | 5 nM[1][2] | 8.35[1][2] | Prevents agonist binding and inhibits GABA and glutamate release.[2] |
| CGP 52432 | Potent, selective GABA-B antagonist | 85 nM[3] | - | |
| Saclofen | Selective GABA-B antagonist | 7.8 µM[4][5] | - | |
| 2-Hydroxysaclofen | Selective GABA-B antagonist | 5.1 µM[4] | - | More potent than saclofen.[6] |
| Phaclofen | GABA-B antagonist | 118 µM[4] | - | The phosphonic acid analogue of baclofen.[7] |
| (-)-(R)-Phaclofen | Active enantiomer of Phaclofen | 76 +/- 13 µM[7] | - | (+)-(S)-phaclofen is inactive.[7] |
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects in the central nervous system.[8] Upon activation by an agonist like GABA or baclofen, the receptor complex initiates a signaling cascade through Gαi/o proteins.[8] This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately reducing neuronal excitability. Antagonists block this pathway by preventing agonist binding.
Caption: Simplified GABA-B receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptors
This assay quantifies the affinity of a compound for the GABA-B receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat brains in an ice-cold sucrose buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in a binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2) and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer to a specific protein concentration and store at -70°C.
2. Binding Assay:
-
In assay tubes, combine the prepared membranes, a radiolabeled GABA-B antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (e.g., CGP 55845).
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of a known GABA-B ligand (e.g., 1 mM baclofen).
-
Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins following receptor stimulation, allowing for the differentiation between agonists and antagonists.
1. Assay Setup:
-
In assay tubes, mix cell membranes expressing GABA-B receptors, a known concentration of a GABA-B agonist (e.g., GABA or baclofen), and varying concentrations of the antagonist being tested.
-
Add GDP to the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
2. Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
3. Detection and Analysis:
-
Measure the amount of [³⁵S]GTPγS bound to the Gα subunits on the filters using a scintillation counter.
-
An antagonist will cause a concentration-dependent decrease in the agonist-stimulated [³⁵S]GTPγS binding. The IC50 for the antagonist can be determined from the resulting dose-response curve.
Caption: General workflow for a radioligand binding assay.
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
CGP52411 (CGP52432): A Comparative Analysis of its Specificity for GABA-B versus GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist CGP52411's (also known as CGP52432) specificity for the GABA-B receptor over the GABA-A receptor, supported by available experimental data. The following sections detail its binding affinity, the experimental protocols used to determine this, and the relevant signaling pathways.
Quantitative Analysis of Receptor Specificity
This compound is a potent and selective antagonist for the GABA-B receptor.[1][2][3] Experimental data consistently demonstrate its high affinity for this receptor subtype. The half-maximal inhibitory concentration (IC50) of this compound at the GABA-B autoreceptor has been determined to be 85 nM.[1][2][3][4][5][6] This value indicates a strong blocking effect on the GABA-B receptor.
| Compound | Receptor Target | Affinity Metric (IC50) | Reference |
| This compound (CGP52432) | GABA-B Receptor | 85 nM | [1][2][3][4][5][6] |
| This compound (CGP52432) | GABA-A Receptor | Not Reported | - |
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Key Experimental Method: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for GABA-B and GABA-A receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing either recombinant human GABA-B or GABA-A receptors, or native receptors from homogenized brain tissue (e.g., rat cortex).
-
Radioligand for GABA-B: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Radioligand for GABA-A: [³H]-Muscimol (a high-affinity GABA-A agonist).
-
Test Compound: this compound (unlabeled).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the respective receptor (e.g., baclofen for GABA-B, GABA for GABA-A).
-
Assay Buffer: Appropriate buffer solution for each receptor type.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the receptor-containing membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
GABA-A and GABA-B receptors are fundamentally different in their structure and signaling mechanisms. This difference is the basis for the selective action of drugs like this compound.
GABA-A Receptor: A ligand-gated ion channel (ionotropic receptor). When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in fast synaptic inhibition.
GABA-B Receptor: A G-protein coupled receptor (metabotropic receptor). Upon GABA binding, the receptor activates an intracellular G-protein. This initiates a signaling cascade that can lead to the opening of potassium channels (K⁺) or the closing of calcium channels (Ca²⁺). The outflow of potassium ions or the reduced inflow of calcium ions also leads to hyperpolarization and a decrease in neuronal excitability, but this response is slower and more prolonged than that mediated by GABA-A receptors.
This compound acts as a competitive antagonist at the GABA-B receptor. This means it binds to the same site as the endogenous ligand GABA but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and initiating the downstream signaling cascade, thereby blocking the inhibitory effects of GABA-B receptor activation.
References
- 1. CGP 52432 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP52432 | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 3. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. GABA Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CGP 52411 and CGP 55845: Distinct Mechanisms and Applications
This guide provides a detailed comparison of two widely used research compounds, CGP 52411 and CGP 55845. It is important to note at the outset that these compounds are not direct alternatives, as they target fundamentally different signaling pathways and have distinct pharmacological actions. CGP 52411 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, while CGP 55845 is a potent and selective antagonist of the GABA-B receptor. This guide will objectively present their individual characteristics, supported by experimental data and methodologies, to aid researchers in their appropriate selection and application.
Section 1: CGP 52411 - An EGFR Inhibitor with Neuroprotective Potential
CGP 52411 is a selective, ATP-competitive inhibitor of the EGFR, a transmembrane glycoprotein that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is implicated in various cancers, making its inhibitors valuable tools for oncology research.[1][] Interestingly, CGP 52411 has also been shown to inhibit and reverse the formation of β-amyloid (Aβ42) fibrils, which are associated with Alzheimer's disease, and to block the toxic influx of calcium ions into neuronal cells.[1][3][4]
Quantitative Data for CGP 52411
| Parameter | Value | Target/System | Reference |
| IC50 | 0.3 µM | EGFR in vitro | [3][5] |
| IC50 | 1 µM | Ligand-induced EGFR autophosphorylation in A431 cells | [6] |
| IC50 | 10 µM | Tyrosine phosphorylation of p185c-erbB2 | [6] |
| IC50 | 16 µM | c-src kinase | [6] |
| IC50 | 80 µM | Protein Kinase C (PKC) isozymes from porcine brain | [6] |
Signaling Pathway of EGFR Inhibition by CGP 52411
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately regulate gene transcription related to cell growth and survival.[7] CGP 52411, by competitively binding to the ATP-binding site of the EGFR kinase domain, prevents this autophosphorylation and subsequent downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of CGP 52411.
Experimental Protocol: EGFR Kinase Assay
This protocol outlines a general method for measuring the in vitro kinase activity of EGFR and the inhibitory effect of compounds like CGP 52411.
1. Materials:
- Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)
- ATP
- Peptide substrate (e.g., a tyrosine-containing peptide)
- CGP 52411 (or other inhibitors) dissolved in DMSO
- Microtiter plates (e.g., 384-well)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader for luminescence or fluorescence detection
2. Procedure:
- Prepare serial dilutions of CGP 52411 in DMSO and then in kinase buffer.
- In a microtiter plate, pre-incubate the EGFR enzyme with the diluted CGP 52411 or DMSO (vehicle control) for a defined period (e.g., 30 minutes at room temperature).[8]
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[8]
- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.[9]
- Stop the reaction and measure the remaining ATP (or the product generated) using a suitable detection reagent and a plate reader. The amount of product formed is inversely proportional to the inhibitory activity of CGP 52411.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 2: CGP 55845 - A Potent GABA-B Receptor Antagonist
CGP 55845 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[10][11] It acts at both presynaptic and postsynaptic GABA-B receptors.[12] Presynaptically, it blocks the inhibition of neurotransmitter release (e.g., GABA and glutamate), while postsynaptically, it prevents the hyperpolarization of neurons.[12][13] CGP 55845 is a widely used pharmacological tool to study the physiological roles of GABA-B receptors.
Quantitative Data for CGP 55845
| Parameter | Value | Target/System | Reference |
| IC50 | 5 nM | GABA-B receptor | [10][14] |
| IC50 | 6 nM | GABA-B receptor | [15] |
| IC50 | 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [10][14] |
| Ki | 4.5 nM | GABA-B receptor | [13] |
| pKi | 8.35 | Inhibition of [3H]CGP 27492 binding | [14] |
| pEC50 | 8.08 | Inhibition of GABA release | [10] |
| pEC50 | 7.85 | Inhibition of glutamate release | [10] |
Signaling Pathway of GABA-B Receptor Antagonism by CGP 55845
GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[15] Upon activation by GABA, the receptor couples to Gi/o proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibit voltage-gated calcium channels (reducing neurotransmitter release).[15][16] CGP 55845 acts as a competitive antagonist, binding to the GABA-B receptor and preventing GABA from initiating this signaling cascade.
Caption: GABA-B receptor signaling and the antagonistic action of CGP 55845.
Experimental Protocol: GABA-B Receptor Binding Assay
This protocol describes a general method for measuring the binding of ligands to the GABA-B receptor in brain tissue preparations.
1. Materials:
- Rat brain tissue (e.g., cortex or cerebellum)
- Homogenization buffer (e.g., 0.32 M sucrose)
- Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
- Radiolabeled GABA-B receptor ligand (e.g., [3H]baclofen or a radiolabeled antagonist)
- CGP 55845 (or other unlabeled ligands) for competition assays
- Non-specific binding determinator (e.g., a high concentration of unlabeled GABA)
- Glass fiber filters
- Scintillation fluid and a scintillation counter
- Filtration apparatus
2. Procedure (Membrane Preparation):
- Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
- Perform a series of centrifugation steps to isolate the cell membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[17]
- Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.[17]
- Resuspend the final membrane pellet in binding buffer to a specific protein concentration.
3. Procedure (Binding Assay):
- In assay tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or varying concentrations of CGP 55845 (for competition assay).
- Incubate the tubes for a defined period (e.g., 45 minutes at 4°C) to allow binding to reach equilibrium.[18]
- Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[17]
- Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the Ki or IC50 value of CGP 55845.
Conclusion
CGP 52411 and CGP 55845 are distinct pharmacological tools with specific targets and applications. CGP 52411's inhibition of the EGFR pathway makes it relevant for cancer research and potentially for neurodegenerative diseases due to its effects on Aβ fibril formation. In contrast, CGP 55845's potent and selective antagonism of the GABA-B receptor is crucial for elucidating the role of this inhibitory system in neuronal function and disorders. A direct performance comparison is not applicable; instead, their value lies in their specific and well-characterized actions on their respective molecular targets. This guide provides the foundational data and methodologies to assist researchers in effectively utilizing these compounds in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. xcessbio.com [xcessbio.com]
- 7. ClinPGx [clinpgx.org]
- 8. rsc.org [rsc.org]
- 9. promega.com.cn [promega.com.cn]
- 10. rndsystems.com [rndsystems.com]
- 11. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 12. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 15. neurology.org [neurology.org]
- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
Evaluating SGS-742 and Donepezil in Alzheimer's Disease Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SGS-742, a GABA-B receptor antagonist, and Donepezil, a standard-of-care acetylcholinesterase inhibitor, in mouse models of Alzheimer's disease (AD). While the initial query focused on CGP52411, a selective epidermal growth factor receptor (EGFR) inhibitor, the available preclinical data in AD mouse models for this compound is limited. In contrast, SGS-742 (also known as CGP36742) has progressed to clinical trials for mild cognitive impairment and AD, making it a more relevant subject for a detailed comparative analysis against an established therapeutic.
Mechanism of Action
SGS-742 acts as a selective antagonist of the GABA-B receptor. In the context of Alzheimer's disease, heightened GABAergic inhibitory tone is thought to contribute to cognitive deficits. By blocking these receptors, SGS-742 is hypothesized to disinhibit presynaptic neurotransmitter release, including that of glutamate, a key excitatory neurotransmitter crucial for learning and memory. This action is thought to counteract the synaptic hyperexcitability and subsequent dysfunction seen in AD.
Donepezil , an acetylcholinesterase inhibitor, works by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and cognitive function that is depleted in AD patients. By increasing the levels of acetylcholine in the synaptic cleft, Donepezil enhances cholinergic neurotransmission. Recent studies also suggest that Donepezil may have disease-modifying effects by reducing amyloid-beta (Aβ) pathology and neuroinflammation.
Preclinical Efficacy in Alzheimer's Disease Mouse Models
The following tables summarize the quantitative data on the effects of SGS-742 and Donepezil on cognitive performance, Aβ plaques, and tau pathology in various AD mouse models. Due to the limited specific preclinical data for SGS-742 on amyloid and tau pathology, data from other GABA-B receptor antagonists in AD mouse models is also included to provide a broader understanding of this drug class's potential.
Cognitive Performance
| Compound | Mouse Model | Dosage | Administration Route | Duration | Cognitive Test | Key Findings |
| SGS-742 | Aged Rats | 10 mg/kg | i.p. | - | Passive Avoidance | Improved performance in cognitively impaired aged rats. |
| Phaclofen (GABA-B Antagonist) | APP/PS1 | 0.5 mg/kg | i.p. | - | EEG | Regulated EEG oscillations, suggesting a potential to modulate brain activity. |
| Donepezil | APP/PS1 | 1 mg/kg/day | Oral | 3 months | Morris Water Maze | Significant improvement in spatial learning and memory. |
| Donepezil | 5xFAD | 1 mg/kg/day | Oral | 4 weeks | Novel Object Recognition, Morris Water Maze | Reversed cognitive deficits. |
Amyloid-beta (Aβ) Pathology
| Compound | Mouse Model | Dosage | Administration Route | Duration | Aβ Metric | Key Findings |
| α5IA (α5 GABAA Receptor Inverse Agonist) | Mouse Hippocampal Cultures | 100 nM | In vitro | - | Aβ1–42-induced neuronal death | Attenuated neuronal death. |
| Donepezil | APP/PS1 | 1 mg/kg/day | Oral | 3 months | Insoluble Aβ40/Aβ42, Soluble Aβ40 | Decreased levels of insoluble Aβ40/Aβ42 and soluble Aβ40. |
| Donepezil | 5xFAD | 1 mg/kg | i.p. | - | Aβ Plaque Number | Significant reduction in Aβ plaque number in the cortex and hippocampus. |
Tau Pathology
| Compound | Mouse Model | Dosage | Administration Route | Duration | Tau Metric | Key Findings |
| Donepezil | APP/PS1 | - | - | - | Tau levels | Significant decrease in Tau levels. |
| Donepezil | 5xFAD | 1 mg/kg | i.p. / Oral | - | Tau Phosphorylation (AT100, Thr396, Thr231) | No alteration in tau phosphorylation. |
| Donepezil | 5xFAD | 1 mg/kg | i.p. / Oral | - | Tau Phosphorylation (Thr212) | Significantly increased tau phosphorylation at this site. |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway at presynaptic and postsynaptic terminals.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating therapeutics in AD mouse models.
Detailed Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[1][2][3]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the mouse's swim path and latency to find the platform.
-
Distinct visual cues are placed around the room to serve as spatial references.
Procedure:
-
Habituation: On the first day, mice are allowed to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Visible Platform Training (Cued Learning): For 1-2 days, the platform is made visible (e.g., with a flag) and placed in a different quadrant for each trial. This ensures the mice are not visually impaired and can learn the basic task of finding a platform to escape the water.
-
Hidden Platform Training (Spatial Learning): For 4-5 consecutive days, the platform is hidden in a fixed location in one quadrant. Mice are given four trials per day, starting from different quadrants each time. The mouse is allowed to search for the platform for a set time (e.g., 60 or 90 seconds). If it fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds. The time to find the platform (escape latency) and the swim path length are recorded.
-
Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
Immunohistochemistry (IHC) is used to visualize the presence and distribution of specific proteins in tissue sections.[4]
Procedure:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection. Brains are then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites. For Aβ staining, this often involves incubation in formic acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10 or 4G8) or phosphorylated tau (e.g., AT8, PHF-1).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that recognizes the species of the primary antibody.
-
Signal Amplification and Visualization: An avidin-biotin complex (ABC) method is often used, followed by a chromogen substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen. Alternatively, fluorescently labeled secondary antibodies can be used for visualization with a fluorescence microscope.
-
Quantification: Images of stained sections are captured using a microscope. The plaque burden or the number of tau-positive neurons is quantified using image analysis software (e.g., ImageJ) by setting a threshold for positive staining and calculating the percentage of the area occupied by the stain.
Conclusion
Both SGS-742 and Donepezil show promise in preclinical models of Alzheimer's disease, albeit through different mechanisms. Donepezil has demonstrated efficacy in improving cognitive function and, in some studies, reducing Aβ pathology in AD mouse models. Its effect on tau pathology appears to be more complex and may be dependent on the specific phosphorylation site and mouse model.
SGS-742, as a GABA-B receptor antagonist, represents a different therapeutic approach aimed at restoring excitatory/inhibitory balance in the brain. While clinical data suggests cognitive benefits in patients with mild cognitive impairment, more comprehensive preclinical studies are needed to fully elucidate its disease-modifying potential, particularly its effects on the hallmark pathologies of Aβ and tau in established AD mouse models. The available data on other GABA-B receptor modulators suggest that this class of compounds warrants further investigation for the treatment of Alzheimer's disease. Future preclinical studies should focus on directly comparing the efficacy of SGS-742 and Donepezil within the same AD mouse model to provide a more definitive assessment of their relative therapeutic potential.
References
- 1. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Cancer Effects of EGFR Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of Epidermal Growth Factor Receptor (EGFR) inhibitors in xenograft models. While the primary focus of this analysis was intended to be CGP52411, a notable scarcity of publicly available in vivo xenograft data for this specific compound necessitates a broader examination of other well-documented EGFR inhibitors. This guide will, therefore, utilize data from studies on alternative EGFR inhibitors such as Erlotinib, Gefitinib, Lapatinib, and Cetuximab to illustrate the methodologies and data presentation crucial for assessing anti-cancer efficacy in preclinical xenograft studies. This comparative information serves as a valuable resource for researchers designing and interpreting their own in vivo studies.
Executive Summary
Xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents.[1] This guide delves into the assessment of EGFR inhibitors, a critical class of targeted therapies, within these models. Due to the limited availability of specific xenograft data for this compound, this document presents a comparative analysis of other prominent EGFR inhibitors to provide a framework for evaluation. The data presented herein, collated from various studies, highlights the common methodologies and endpoints used to determine anti-tumor activity.
Data Presentation: Comparative Efficacy of EGFR Inhibitors in Xenograft Models
The following tables summarize quantitative data on the anti-cancer effects of various EGFR inhibitors in different xenograft models. These tables are intended to serve as a template for how such data for this compound could be structured and compared once available.
Table 1: Tumor Growth Inhibition by Small Molecule EGFR Tyrosine Kinase Inhibitors (TKIs)
| Drug | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Erlotinib | H460a | Non-Small Cell Lung Cancer | 100 mg/kg, daily | 71 | [2] |
| A549 | Non-Small Cell Lung Cancer | 100 mg/kg, daily | 93 | [2] | |
| SUM149 | Triple-Negative Breast Cancer | 50 mg/kg, daily | 84 | [3] | |
| SUM149 | Triple-Negative Breast Cancer | 100 mg/kg, daily | 103 (regression) | [3] | |
| Patient-Derived Chordoma | Chordoma | Not Specified | Significant Inhibition | [4] | |
| Gefitinib | H358R (cisplatin-resistant) | Non-Small Cell Lung Cancer | Not Specified | 52.7 | [5] |
| H358 (parental) | Non-Small Cell Lung Cancer | Not Specified | 28.0 | [5] | |
| H22 | Hepatocellular Carcinoma | 100 mg/kg, daily for 10 days | 41 | [6] | |
| LG1 (EGFR mutant) | Lung Cancer (PDX) | 100 mg/kg | Significant Suppression | [7] | |
| Lapatinib | SUM149 (EGFR+) | Basal-Like Breast Cancer | Not Specified | Resistant (as monotherapy) | [8] |
| SUM225 (HER2+) | HER2+ Breast Cancer | Not Specified | Responsive | [8] | |
| BT483 (HER2+) | HER2+ Breast Cancer | Not Specified | Significant Inhibition | [9] |
Table 2: Tumor Growth Inhibition by Monoclonal Antibody EGFR Inhibitor
| Drug | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) / Outcome | Reference |
| Cetuximab | H292 | Non-Small Cell Lung Cancer | 1.5 mg/kg, twice/week | 65% T/C | [10] |
| HCC-827 (EGFR mutant) | Non-Small Cell Lung Cancer | 4 or 40 mg/kg, twice/week | Complete Inhibition | [10] | |
| H1975 (EGFR mutant) | Non-Small Cell Lung Cancer | Not Specified | Antitumor Activity | [11] | |
| A431 | Squamous Cell Carcinoma | Not Specified | 1.8-fold increase in time to reach 100 mm³ | [12] | |
| LOVO | Colorectal Cancer | Not Specified | 47.92% inhibition rate (with NK cells) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of xenograft studies. Below are generalized protocols based on the reviewed literature for establishing and utilizing xenograft models to test anti-cancer agents.
Cell Line and Animal Models
-
Cell Lines: A variety of human cancer cell lines are used, often selected based on their EGFR expression status (e.g., A549, H460a for NSCLC; SUM149 for breast cancer).[2][3] It is recommended to perform a pilot study to determine the optimal cell concentration for tumor establishment.[1]
-
Animals: Immunocompromised mice, such as athymic nude or SCID mice, are standard for preventing rejection of human tumor xenografts.[1]
Tumor Implantation
-
Subcutaneous Xenografts: This is a common method where cancer cells are injected subcutaneously, typically in the flank of the mouse.[1] This allows for easy monitoring and measurement of tumor growth.
-
Orthotopic Xenografts: To better mimic the tumor microenvironment, cells can be implanted in the organ of origin (e.g., mammary fat pad for breast cancer).[1]
Drug Administration
-
Route of Administration: The route should be relevant to the clinical use of the drug. For orally available compounds like this compound, Erlotinib, and Gefitinib, oral gavage is typically used.[2] Monoclonal antibodies like Cetuximab are often administered via intraperitoneal or intravenous injection.
-
Dosing Schedule: Dosing can be daily, multiple times a week, or in cycles, depending on the drug's pharmacokinetic and pharmacodynamic properties.[2][10]
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]
-
Tumor Growth Inhibition (TGI): TGI is a key endpoint, often expressed as a percentage of the control group's tumor growth.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Biomarker Analysis: At the end of the study, tumors can be excised for histological and molecular analysis to assess target engagement (e.g., inhibition of EGFR phosphorylation) and other downstream effects.[4]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, which is the target of this compound and the other discussed inhibitors. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow
The following diagram outlines a typical workflow for a xenograft study assessing an anti-cancer agent.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erlotinib inhibits growth of a patient-derived chordoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of Gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, combined with cytotoxic agent on murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cetuximab May Inhibit Tumor Growth and Angiogenesis Induced by Ionizing Radiation: A Preclinical Rationale for Maintenance Treatment After Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Independent Verification of CGP52411's Dual-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual-target activities of the compound CGP52411. Also known as 4,5-dianilinophthalimide (DAPH), this compound is primarily recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). However, emerging research has highlighted its activity against other significant biological targets, suggesting a broader therapeutic potential. This document summarizes the experimental data verifying its effects on both its primary kinase target and its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key process in Alzheimer's disease.
Dual-Target Profile of this compound
This compound exhibits a distinct dual-target profile. Its primary and most potent activity is the inhibition of the EGFR tyrosine kinase. Additionally, it has been shown to interfere with the fibrillization of amyloid-beta peptides. This guide will independently analyze these two activities, presenting comparative data with other relevant inhibitors and detailing the experimental protocols for verification.
Part 1: Kinase Inhibition Profile - EGFR and c-Src
This compound is a selective, ATP-competitive inhibitor of EGFR.[1][2] Its activity extends to other kinases, albeit at lower potencies. Notably, it inhibits c-Src, a non-receptor tyrosine kinase frequently implicated in cancer progression and resistance to EGFR-targeted therapies. The synergistic signaling between EGFR and c-Src makes dual inhibition a compelling therapeutic strategy.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other established dual EGFR/c-Src inhibitors.
| Compound | EGFR IC50 (nM) | c-Src IC50 (nM) | Other Notable Targets (IC50) |
| This compound | 300[2][3] | 16,000[3] | p185c-erbB2 (10,000 nM)[3], PKC (80,000 nM)[3] |
| Dasatinib | - | <1[4] | Abl (<1 nM), c-Kit (79 nM)[4] |
| Saracatinib (AZD0530) | 66[2] | 2.7[5] | Lck, Fyn, Lyn (4-10 nM)[6][7] |
| Bosutinib (SKI-606) | - | 1.2 | Abl (not specified) |
Note: Direct IC50 values for Dasatinib and Bosutinib against EGFR are not consistently reported in the same format as for c-Src, reflecting their primary development as Src/Abl inhibitors. However, their functional inhibition of EGFR signaling pathways has been documented.
Signaling Pathway Context: EGFR and c-Src Interplay
The EGFR and c-Src signaling pathways are intricately linked, contributing to cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. c-Src can be activated by EGFR and, in turn, can phosphorylate EGFR at sites distinct from the autophosphorylation sites, leading to sustained signaling and activation of pathways like PI3K/Akt and MAPK.
Caption: Simplified EGFR and c-Src signaling pathway and points of inhibition by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC50 of a compound against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant human EGFR and c-Src kinase (active).
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km for the respective kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Part 2: Amyloid-Beta Aggregation Inhibition
This compound has been identified as an inhibitor of amyloid-beta (Aβ) fibril formation. This activity is significant due to the central role of Aβ aggregation in the pathology of Alzheimer's disease.
Comparative Inhibitory Activity
| Compound | Aβ42 Aggregation IC50 (µM) |
| This compound (DAPH) | Not Reported |
| Tannic Acid | ~25-50 |
| Curcumin | 0.8 |
| Compound 3B7 | ~25-50[1] |
| Compound D737 | Not specified (effective inhibitor) |
Experimental Workflow: Aβ Aggregation Assay
Caption: General workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
This protocol is used to monitor the formation of amyloid fibrils in vitro.
1. Reagents and Materials:
-
Synthetic Amyloid-Beta (Aβ42) peptide.
-
Hexafluoroisopropanol (HFIP) for monomer preparation.
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
Test compound (this compound) dissolved in DMSO.
-
Black 96-well plates with a clear bottom.
-
Plate reader with fluorescence capabilities.
2. Procedure:
-
Prepare monomeric Aβ42 by dissolving the peptide in HFIP, incubating, and then removing the HFIP under a stream of nitrogen gas followed by vacuum centrifugation.
-
Resuspend the Aβ42 film in a small amount of DMSO and then dilute to the final working concentration in phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO and add them to the wells of the 96-well plate.
-
Add the prepared Aβ42 solution to the wells to initiate aggregation. Include control wells with Aβ42 and DMSO only.
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-48 hours).
-
After incubation, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
3. Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and ThT.
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the control (Aβ42 with DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
The available data independently verifies that this compound possesses a dual-target activity profile. It is a potent inhibitor of EGFR with a secondary, less potent inhibitory effect on c-Src. This dual kinase inhibition profile is of interest in oncology, particularly in overcoming resistance to EGFR-targeted therapies. Furthermore, this compound is an established inhibitor of amyloid-beta fibril formation, a key pathological process in Alzheimer's disease. While quantitative data for its anti-amyloid activity is not as readily available as for its kinase inhibition, its demonstrated effect warrants further investigation. The experimental protocols provided in this guide offer a framework for the independent verification and further characterization of these dual activities. Researchers and drug developers can utilize this information to objectively evaluate the potential of this compound and similar compounds in these distinct therapeutic areas.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5-dianilinophthalimide and related analogues for potential treatment of Alzheimer's disease via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibitors of amyloid β fibrillization, 4,5-dianilinophthalimide and staurosporine aglycone, enhance degradation of preformed aggregates of mutant Notch3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of CGP52411
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CGP52411, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The data presented is compiled from key preclinical studies to support further research and development.
In Vitro Efficacy of this compound
This compound demonstrates high selectivity and potent inhibitory activity against EGFR in biochemical and cell-based assays. Its primary mechanism of action is as an ATP-competitive inhibitor of the EGFR kinase domain.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line / Enzyme Source | IC50 Value |
| EGFR | Kinase Assay | Recombinant Human EGFR | 0.3 µM [1][2][3] |
| Autophosphorylation Assay | A431 Cells | 1 µM[3][4][5] | |
| p185c-erbB2 (HER2) | Tyrosine Phosphorylation Assay | SK-OV-3 Cells | 10 µM[3][4][5] |
| c-src | Kinase Assay | N/A | 16 µM[3][4][5] |
| Protein Kinase C (PKC) | Kinase Assay | Porcine Brain | 80 µM[3][4] |
In Vivo Efficacy of this compound
This compound exhibits significant antitumor activity in vivo in xenograft models of human cancers that overexpress EGFR family members. The compound is orally active and demonstrates a good therapeutic window.[6]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Cell Line | Treatment Schedule | Dosage Range (Oral) | Outcome |
| Human Epidermoid Carcinoma | A431 | Daily for 15 days | 6.3 - 50 mg/kg | Dose-dependent tumor growth inhibition. Antitumor efficacy was observed between 6.3 and 50 mg/kg.[5] |
| Human Ovarian Carcinoma | SK-OV-3 | Daily for 15 days | 6.3 - 50 mg/kg | Dose-dependent tumor growth inhibition. Antitumor efficacy was observed between 6.3 and 50 mg/kg.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The level of substrate phosphorylation is quantified using a suitable method, such as a radioactive filter binding assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Cellular Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit ligand-induced EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A431 cells, which overexpress EGFR, are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved to reduce basal EGFR activity.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 90 minutes).[3][5]
-
Ligand Stimulation: Cells are stimulated with EGF to induce EGFR autophosphorylation.
-
Cell Lysis: Cells are lysed to extract cellular proteins.
-
Immunoprecipitation and Western Blotting: EGFR is immunoprecipitated from the cell lysates, and the level of tyrosine phosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total amount of immunoprecipitated EGFR. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of orally administered this compound in mouse xenograft models.
Methodology:
-
Animal Model: Female BALB/c nude mice are used.[5]
-
Tumor Cell Implantation: A431 or SK-OV-3 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally, once daily, for a specified treatment period (e.g., 15 days).[5] The vehicle used for the control group is typically a solution of 0.5% carboxymethyl cellulose.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.
Visualizations
Signaling Pathway of EGFR and Point of Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
CGP52411: A Comparative Literature Review for Researchers
CGP52411, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This guide provides a comprehensive review of this compound, presenting its biochemical activity in comparison with other known EGFR inhibitors and its potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
Biochemical Activity and Specificity
This compound is an ATP-competitive inhibitor of EGFR with a reported IC50 of 0.3 μM.[1][2] Its activity has been evaluated against other kinases, demonstrating a degree of selectivity. The IC50 values for this compound against various kinases are summarized in the table below.
| Target Kinase | IC50 (μM) | Reference |
| EGFR | 0.3 | [1][2] |
| c-src | 16 | [3] |
| Protein Kinase C (PKC) isozymes | 80 | [3] |
| p185c-erbB2 | 10 | [3] |
This compound has been shown to selectively inhibit conventional Protein Kinase C (PKC) isozymes (α, β-1, β-2, and γ) but does not affect nonconventional (δ, ε, and ζ) or atypical (η) PKC isozymes.[3]
Comparative Landscape of EGFR Inhibitors
| Inhibitor | Type | EGFR IC50 (nM) | Target EGFR Mutation | Reference |
| This compound | Reversible | 300 | Not Specified | [1][2] |
| Gefitinib | Reversible | 2-37 | Exon 19 del, L858R | |
| Erlotinib | Reversible | 2-5 | Exon 19 del, L858R | |
| Afatinib | Irreversible | 0.5 | Exon 19 del, L858R | |
| Osimertinib | Irreversible | 12-15 | Exon 19 del, L858R, T790M |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Signaling Pathway of EGFR Inhibition
This compound, as an EGFR inhibitor, blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates multiple signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. By inhibiting the initial phosphorylation step, this compound effectively blocks these downstream signals.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are described in Buchdunger et al., 1994. While the full text is not widely available, summaries indicate the following methodologies were likely employed:
Kinase Assays (General Protocol):
-
Enzyme Source: Purified recombinant EGFR kinase domain or cell lysates from EGFR-overexpressing cell lines (e.g., A431).
-
Substrate: A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1.
-
Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a solution like trichloroacetic acid (TCA) to precipitate the substrate.
-
Quantification: The amount of incorporated phosphate is measured, typically by scintillation counting, to determine the kinase activity.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity is calculated.
Cell-Based Assays (e.g., Inhibition of Autophosphorylation in A431 cells):
-
Cell Culture: A431 cells, which overexpress EGFR, are cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Ligand Stimulation: Cells are stimulated with EGF to induce EGFR autophosphorylation.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated tyrosine (p-Tyr) to detect the level of EGFR autophosphorylation.
-
Analysis: The intensity of the p-Tyr band corresponding to EGFR is quantified to determine the inhibitory effect of this compound.
Potential Therapeutic Applications
Oncology: As an EGFR inhibitor, this compound has potential applications in the treatment of cancers that are driven by aberrant EGFR signaling, such as non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4] Its in vivo antitumor activity has been demonstrated in xenograft models.[3]
Alzheimer's Disease: Beyond its role in cancer, this compound has been shown to inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates, which are a hallmark of Alzheimer's disease.[1][5] It is also reported to block the toxic influx of Ca²⁺ ions into neuronal cells, a process implicated in neurotoxicity in Alzheimer's.[1][2]
Conclusion
This compound is a selective EGFR inhibitor with demonstrated in vitro and in vivo activity. While direct comparative clinical data with other EGFR inhibitors is lacking, its biochemical profile suggests it is a potent molecule. Its unique dual potential in both oncology and neurodegenerative diseases warrants further investigation. This guide provides a foundational overview for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparing biological markers of Alzheimer's disease across blood fraction and platforms: Comparing apples to oranges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CGP52411: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling CGP52411 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. While specific institutional protocols must always be followed, this guide provides a framework for the safe handling and disposal of this compound based on general laboratory best practices.
This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) and is also known to inhibit and reverse the formation of Aβ42 fibers associated with Alzheimer's disease.[1] It is typically supplied as a solid powder and is soluble in organic solvents such as DMSO and ethanol.[1][2] Proper disposal procedures are dictated by the physical and chemical properties of the waste, which may exist in several forms: pure (unused) compound, solutions, and contaminated labware.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a few key principles[3][4][5][6][7]:
-
Segregation: Different types of chemical waste should never be mixed.[3][6] For this compound, this means keeping it separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical.[6]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.
Disposal Workflow for this compound
The following diagram illustrates a general decision-making workflow for the disposal of this compound waste.
References
- 1. rndsystems.com [rndsystems.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling CGP52411
Essential Safety and Handling Guide for CGP52411
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this potent chemical compound. This document should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer, which is the primary source of detailed safety information.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different laboratory procedures.
| Protection Level | Required PPE | Typical Procedures |
| Standard Handling | - Nitrile or neoprene gloves- Safety glasses with side shields- Laboratory coat | - Weighing and preparing solutions in a well-ventilated area- Performing low-volume liquid transfers |
| Increased Risk | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron or gown | - Handling large quantities- Procedures with a high risk of splashing or aerosol generation- Heating or reacting the compound |
| High Hazard | - Full-body chemical-resistant suit- Self-contained breathing apparatus (SCBA) or supplied-air respirator- Inner and outer chemical-resistant gloves- Chemical-resistant boots | - Responding to a large spill- Working in a poorly ventilated area with potential for high concentrations |
Note: Always inspect PPE for integrity before use. Damaged or contaminated PPE must be replaced immediately.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
PPE: At a minimum, wear a laboratory coat, nitrile gloves, and safety glasses.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as chemical waste.
-
Transfer: Carefully transfer the weighed compound to the appropriate vessel.
B. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as specified in your experimental protocol. This compound is often dissolved in DMSO for in vitro studies.
-
Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution. This should be done within a fume hood.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
C. Experimental Use:
-
Containment: All procedures involving this compound solutions should be performed in a manner that minimizes the generation of aerosols. Use a fume hood or biosafety cabinet when appropriate.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or storing solutions.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the SDS.
III. Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weigh boats and gloves, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
B. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Closure: Keep waste containers closed except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
C. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Do not pour any this compound waste down the drain or dispose of it in the regular trash.[1]
Visual Guides
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE based on risk assessment.
Diagram 2: Waste Disposal Pathway
This diagram outlines the correct pathway for disposing of different types of waste generated when handling this compound.
Caption: Decision pathway for proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
